Nifenazone
描述
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
RN given refers to parent cpd; structure
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-15(19-16(22)13-7-6-10-18-11-13)17(23)21(20(12)2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZANEXCSZCZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045366 | |
| Record name | Nifenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2139-47-1 | |
| Record name | Nifenazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2139-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nifenazone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifenazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nifenazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nifenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nifenazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIFENAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8780F0K71U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nifenazone's Mechanism of Action on Cyclooxygenase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifenazone is a pyrazolone-based non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties in the management of rheumatic conditions. Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever. This technical guide provides a detailed overview of the putative mechanism of action of this compound on cyclooxygenase, drawing upon the established pharmacology of pyrazolone derivatives and the broader class of NSAIDs. Due to a scarcity of publicly available research specifically on this compound, this document synthesizes information from related compounds and general principles of COX inhibition to provide a comprehensive understanding for research and drug development professionals.
Introduction to this compound
This compound is a pyrazolone derivative with established use as an analgesic for various rheumatic conditions. Its therapeutic effects are attributed to its anti-inflammatory properties, which are mechanistically linked to the inhibition of prostaglandin synthesis. The chemical structure of this compound is N-(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)nicotinamide. As a member of the pyrazolone class of NSAIDs, its pharmacological activity is centered on the modulation of the arachidonic acid cascade.
The Cyclooxygenase (COX) Pathway: The Primary Target of this compound
The central mechanism of action for NSAIDs, including this compound, is the inhibition of the cyclooxygenase (COX) enzymes.[1][2][3] COX enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are bifunctional enzymes that catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3]
There are two primary isoforms of the COX enzyme:
-
COX-1: This is a constitutively expressed enzyme found in most tissues. It plays a crucial role in physiological "housekeeping" functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[3]
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli such as cytokines, growth factors, and endotoxins at the site of inflammation. The prostaglandins produced by COX-2 are primarily involved in mediating pain, fever, and inflammation.
By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.
Signaling Pathway of Cyclooxygenase Inhibition
The following diagram illustrates the arachidonic acid cascade and the point of intervention for NSAIDs like this compound.
Quantitative Data on COX Inhibition
Extensive literature searches did not yield specific quantitative data (e.g., IC50 values) for the inhibitory activity of this compound on COX-1 and COX-2. However, data from other pyrazolone derivatives and common NSAIDs can provide a contextual understanding of the expected activity profile. The IC50 value represents the concentration of a drug required to inhibit the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The ratio of COX-1/COX-2 IC50 values is used to determine the selectivity of an NSAID.
Table 1: Comparative IC50 Values for COX-1 and COX-2 Inhibition of Various NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| 4-Methylamino antipyrine (active metabolite of Metamizole) | 0.4 | 0.9 | 0.44 | |
| Celecoxib | 15 | 0.04 | 375 | |
| Ibuprofen | 13 | 370 | 0.04 | |
| Diclofenac | 0.08 | 0.03 | 2.67 | |
| Indomethacin | 0.1 | 5 | 0.02 |
Note: The selectivity ratio can be calculated in different ways (COX-1/COX-2 or COX-2/COX-1). A higher COX-1/COX-2 ratio, as shown here, indicates greater selectivity for COX-2.
Experimental Protocols for Determining COX Inhibition
While specific protocols for this compound are not available, the following are standard methodologies used to assess the inhibitory activity of NSAIDs on COX-1 and COX-2.
In Vitro Enzyme Immunoassay (EIA)
This is a common method to determine the IC50 values of a test compound.
Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by recombinant human COX-1 or COX-2 enzymes in the presence of arachidonic acid. The inhibition of PGE2 production by the test compound is quantified.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control in a reaction buffer (e.g., Tris-HCl) containing a heme cofactor.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a set incubation period, the reaction is stopped, often by the addition of a mild acid.
-
Quantification: The amount of PGE2 produced is measured using a competitive enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.
Human Whole Blood Assay
This assay provides a more physiologically relevant model as it measures COX inhibition in the presence of blood cells and plasma proteins.
Principle: COX-1 activity is measured by the production of thromboxane B2 (TXB2) in response to spontaneous clotting. COX-2 activity is measured by the production of PGE2 in response to stimulation with lipopolysaccharide (LPS).
Methodology:
-
Blood Collection: Fresh heparinized whole blood is collected from healthy volunteers.
-
Incubation: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.
-
COX-1 Assay: For the COX-1 assay, the blood is allowed to clot at 37°C for a specified time to induce TXB2 production.
-
COX-2 Assay: For the COX-2 assay, the blood is stimulated with LPS to induce COX-2 expression and PGE2 production, typically over a longer incubation period (e.g., 24 hours).
-
Plasma Separation: Plasma is separated by centrifugation.
-
Quantification: TXB2 and PGE2 levels in the plasma are measured by EIA or LC-MS/MS.
-
Data Analysis: IC50 values are calculated based on the dose-dependent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2).
Concluding Remarks
References
An In-depth Technical Guide to the Synthesis and Purification of Nifenazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nifenazone, a non-steroidal anti-inflammatory drug (NSAID). The document details the core chemical processes, experimental protocols, and analytical methodologies required for the production of high-purity this compound suitable for research and development purposes.
Synthesis of this compound
The primary route for the synthesis of this compound is the Schotten-Baumann reaction. This well-established method involves the acylation of an amine with an acid chloride in the presence of a base. In the case of this compound, the reaction proceeds between 4-aminoantipyrine (ampyrone) and nicotinoyl chloride.
Chemical Reaction
The overall synthesis can be depicted as a two-step process, starting from commercially available precursors: the preparation of nicotinoyl chloride from nicotinic acid, followed by the condensation reaction with 4-aminoantipyrine.
-
Step 1: Synthesis of Nicotinoyl Chloride
Nicotinic acid is converted to its more reactive acid chloride derivative, nicotinoyl chloride, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture.
-
Step 2: Synthesis of this compound via Schotten-Baumann Reaction
4-Aminoantipyrine is reacted with the freshly prepared nicotinoyl chloride in a biphasic solvent system with a base. The base, typically aqueous sodium hydroxide, neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product, this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
4-Aminoantipyrine (Ampyrone)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Toluene
-
Ethanol
-
Diethyl ether
Procedure:
Part A: Preparation of Nicotinoyl Chloride Hydrochloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend nicotinic acid (1.0 eq) in toluene.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature with stirring.
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solid dissolves.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting solid, nicotinoyl chloride hydrochloride, is triturated with diethyl ether and dried. This crude product is typically used immediately in the next step without further purification.
Part B: Synthesis of this compound
-
Dissolve 4-aminoantipyrine (1.0 eq) in dichloromethane in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in water.
-
Slowly and simultaneously add the freshly prepared nicotinoyl chloride hydrochloride (1.1 eq) as a solution in dichloromethane and the aqueous sodium hydroxide solution to the cooled 4-aminoantipyrine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound product.
Purification of this compound
The crude this compound obtained from the synthesis typically contains unreacted starting materials and byproducts. Purification is essential to achieve the high purity required for pharmaceutical applications. Recrystallization is a common and effective method for the purification of this compound.
Potential Impurities
During the synthesis of this compound, several impurities can be formed, including:
-
Unreacted 4-aminoantipyrine: Due to incomplete reaction.
-
Nicotinic acid: From the hydrolysis of nicotinoyl chloride.
-
Bis-acylated products: Although less common under controlled conditions.
-
Degradation products: If the reaction is carried out at elevated temperatures for extended periods.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Activated charcoal (optional)
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot 95% ethanol in an Erlenmeyer flask. This compound is soluble in hot alcohol and sparingly soluble in cold alcohol.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to decolorize.
-
Hot filter the solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize the precipitation of the purified this compound crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any residual mother liquor.
-
Dry the purified this compound crystals in a vacuum oven at a temperature below their melting point.
Data Presentation
| Parameter | Value | Reference |
| Chemical Formula | C₁₇H₁₆N₄O₂ | [1] |
| Molecular Weight | 308.34 g/mol | [1] |
| Melting Point | 252-253 °C (from ethanol) | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Sparingly soluble in water, acetone, ethyl acetate, ether; Soluble in hot water, alcohol, chloroform, dilute acids. | [2] |
| Purity (Commercial) | >98% | |
| Expected Yield | 60-80% (based on similar reactions) | Inferred from general yields of Schotten-Baumann reactions. |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of dichloromethane and methanol.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of this compound and quantifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized compound. The ¹H NMR spectrum of this compound would show characteristic peaks for the aromatic protons of the nicotinoyl and phenyl groups, as well as the methyl protons of the pyrazolone ring.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations.
Visualizations
This compound Synthesis Workflow
References
Nifenazone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Pyrazole Derivative Non-Steroidal Anti-inflammatory Drug
Abstract
Nifenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of compounds. It has been utilized as an analgesic for various rheumatic conditions.[1] Like other NSAIDs, its therapeutic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols. Due to the limited availability of specific quantitative data for this compound, this guide incorporates comparative data from other structurally related pyrazolone derivatives to provide a broader context for researchers and professionals in drug development.
Introduction
This compound is a pyrazolone derivative that has been used in the treatment of rheumatic disorders.[2] Its chemical name is N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide.[1] As an NSAID, it exhibits analgesic and anti-inflammatory properties. The core structure of pyrazole is a versatile scaffold in medicinal chemistry, with many derivatives demonstrating a wide range of biological activities.[3]
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. Limited experimental data is available for some properties like the pKa value.
| Property | Value | Source |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-3-carboxamide | PubChem |
| Molecular Formula | C₁₇H₁₆N₄O₂ | PubChem |
| Molar Mass | 308.341 g/mol | [1] |
| CAS Number | 2139-47-1 | PubChem |
| Appearance | Solid | CymitQuimica |
| Solubility | 45.2 µg/mL (at pH 7.4) | PubChem |
Mechanism of Action
The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes, which exist as two main isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1 is a constitutive enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition
Pharmacokinetics
Detailed pharmacokinetic data for this compound is not extensively documented. However, by examining other pyrazolone derivatives, a general pharmacokinetic profile can be inferred.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Pyrazolone derivatives are generally well-absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 1.5 hours.
-
Distribution: Unlike many other NSAIDs, some pyrazolone derivatives such as antipyrine, aminopyrine, and propyphenazone exhibit minimal binding to plasma proteins. This can result in a larger fraction of the drug being available to exert its pharmacological effects.
-
Metabolism: Pyrazolones undergo extensive biotransformation in the liver. The primary metabolic pathways for related compounds like aminopyrine involve demethylation and acylation. For instance, aminopyrine is metabolized to active metabolites such as 4-methylaminoantipyrine and 4-aminoantipyrine.
-
Excretion: The metabolites of pyrazolone derivatives are primarily excreted in the urine.
A summary of pharmacokinetic parameters for related pyrazolone NSAIDs is provided in Table 2 for comparative purposes.
| Parameter | Propyphenazone | Aminopyrine | Dipyrone (Metabolite: 4-MAA) |
| Dose | 220 mg (oral) | 500 mg (oral) | 480 mg (oral) |
| Tmax (hours) | 0.5 | 1.5 | 1-1.5 |
| Cmax (µg/mL) | 1.5 - 3.5 | 10 | 13.4 ± 0.8 |
| Half-life (hours) | 1 - 2 | 2 - 3 | ~7 (Dipyrone), 2 (4-MAA) |
| Protein Binding | Minimal | ~15% | - |
| Primary Metabolism | Demethylation | Demethylation, Acylation | Hydrolysis to active metabolites |
| Primary Excretion | Urine (as metabolites) | Urine (as metabolites) | Urine (as metabolites) |
Data compiled from multiple sources.
Metabolic Pathway of a Representative Pyrazolone (Aminopyrine)
Experimental Protocols
While specific experimental data for this compound is limited, standard in vitro and in vivo assays are used to characterize the anti-inflammatory and analgesic properties of pyrazolone NSAIDs.
4.1 In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control in a suitable buffer (e.g., Tris-HCl).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for COX Inhibition Assay
4.2 In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of the test compound in an acute inflammation model.
Methodology:
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Grouping: Animals are divided into control and treatment groups.
-
Drug Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. The control group receives the vehicle. A positive control group may receive a known NSAID like indomethacin.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated relative to the control group. For some pyrazole derivatives, a 100 mg/kg dose has been shown to decrease the inflammatory response by 52.0% after 4 hours in the carrageenan-induced paw edema test.
4.3 In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of the test compound.
Methodology:
-
Animals: Mice are commonly used for this assay.
-
Grouping and Drug Administration: Similar to the anti-inflammatory assay, animals are divided into groups and administered the test compound, vehicle, or a positive control.
-
Induction of Writhing: After a suitable absorption period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes for each animal is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing in the treated groups is calculated in comparison to the control group.
Efficacy and Safety
Efficacy
This compound has been used for its analgesic effects in rheumatic conditions. Clinical studies on other pyrazolone derivatives, such as dipyrone, have demonstrated efficacy in postoperative pain and colic, with potency comparable to other NSAIDs and even some opioids.
Safety and Adverse Effects
The safety profile of this compound is not well-documented in recent literature. For pyrazolone derivatives in general, the most frequently reported side effects are skin rashes. Gastrointestinal side effects are reported to be rare. A significant concern with some older pyrazolone derivatives, particularly aminopyrine, was the risk of blood dyscrasias such as agranulocytosis. The incidence of such severe adverse effects with other pyrazolones like dipyrone is considered to be considerably lower.
Synthesis
This compound is synthesized via a Schotten-Baumann reaction. This involves the reaction of ampyrone (4-aminoantipyrine) with nicotinoyl chloride, the acid chloride of nicotinic acid.
Logical Relationship in this compound Synthesis
Conclusion
References
An In-depth Technical Guide on the Anti-inflammatory and Analgesic Properties of Nifenazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, historically used for its analgesic and anti-inflammatory effects in the management of rheumatic conditions. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory and analgesic properties of this compound, detailing its mechanism of action, relevant experimental protocols for its evaluation, and a summary of its activities in the context of related pyrazolone derivatives due to the limited availability of specific quantitative data for this compound itself.
Introduction
This compound is a pyrazolone derivative that has been utilized as an analgesic and anti-inflammatory agent.[1] Structurally, it is related to other well-known pyrazolone drugs such as antipyrine and aminopyrine.[2] The therapeutic effects of this compound are attributed to its ability to modulate the inflammatory cascade, primarily through the inhibition of prostaglandin synthesis. This guide will delve into the core pharmacological aspects of this compound, providing researchers and drug development professionals with a detailed understanding of its properties and the methodologies used to assess them.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action of this compound, consistent with other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGs) and thromboxanes involved in inflammation, pain, fever, and platelet aggregation.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.
By inhibiting COX enzymes, this compound reduces the production of prostaglandins like PGE2, which are known to sensitize peripheral nociceptors to painful stimuli and mediate many of the signs of inflammation, including vasodilation and increased vascular permeability.
Inhibition of the Prostaglandin Synthesis Pathway by this compound.
Quantitative Data
Table 1: In Vitro COX Inhibition for Structurally Related Pyrazole Derivatives
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivatives | >100 | 8.2 - 22.6 | >4.4 - >12.1 | |
| Celecoxib (Reference) | 9.4 | 0.08 | 117.5 | |
| Diclofenac (Reference) | 0.076 | 0.026 | 2.9 | |
| Ibuprofen (Reference) | 12 | 80 | 0.15 | |
| Meloxicam (Reference) | 37 | 6.1 | 6.1 |
Table 2: Analgesic Activity of 4-Aminoantipyrine Derivatives (Acetic Acid-Induced Writhing Test)
| Compound | Dose | % Inhibition of Writhing | Reference |
| 4-Aminoantipyrine Derivative (4c) | Not Specified | 69% | |
| Paracetamol (Reference) | Not Specified | 71% |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the anti-inflammatory and analgesic properties of NSAIDs like this compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for assessing acute inflammation.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of this compound.
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
This compound or the standard drug is administered orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity.
Protocol:
-
Animals: Swiss albino mice (20-30 g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., aspirin or diclofenac), and test groups receiving different doses of this compound.
-
Procedure:
-
This compound or the standard drug is administered orally.
-
After a set time (e.g., 30-60 minutes), 0.1 mL of a 0.6-1% acetic acid solution is injected intraperitoneally.
-
Immediately after the injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific period (e.g., 10-20 minutes).
-
-
Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
Experimental Workflow for Acetic Acid-Induced Writhing Test.
In Vitro Anti-inflammatory Activity: Inhibition of Prostaglandin E2 (PGE2) Synthesis
This assay measures the direct inhibitory effect of a compound on PGE2 production in a cellular context.
Protocol:
-
Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7), is cultured.
-
Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.
-
Treatment: Cells are treated with various concentrations of this compound or a standard inhibitor.
-
Incubation: The cells are incubated for a specific period to allow for PGE2 synthesis and release into the culture medium.
-
PGE2 Quantification: The concentration of PGE2 in the cell supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a competitive enzyme immunoassay.
-
Data Analysis: The IC50 value (the concentration of the drug that causes 50% inhibition of PGE2 synthesis) is determined.
Conclusion
This compound is a pyrazolone-based NSAID with anti-inflammatory and analgesic properties attributed to its inhibition of cyclooxygenase enzymes and the subsequent reduction in prostaglandin synthesis. While specific quantitative data for this compound is sparse in publicly accessible literature, the established methodologies for evaluating NSAIDs provide a robust framework for its characterization. The experimental protocols detailed in this guide for in vivo and in vitro assessment are standard in the field and can be readily applied to further investigate the pharmacological profile of this compound and its derivatives. Future research should focus on determining the specific COX-1/COX-2 selectivity of this compound to better predict its efficacy and side-effect profile, thereby aiding in its potential for further drug development.
References
Nifenazone's In Vitro Cyclooxygenase Inhibition Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and antipyretic properties. The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.[1] The relative inhibitory activity of an NSAID against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile.[1] This technical guide provides a comprehensive overview of the in vitro inhibition of COX-1 versus COX-2 by this compound and structurally related compounds, details common experimental protocols for assessing COX inhibition, and presents visual representations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of COX-1 and COX-2 Inhibition
| Compound Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Pyrazole-Hydrazone Derivatives | Compound 4a | >100 | 0.67 | >149.25 | [2] |
| Compound 4b | >100 | 0.58 | >172.41 | [2] | |
| Hybrid Pyrazole Analogues | Compound 5s | 134.14 | 1.79 | 74.92 | [3] |
| Compound 5t | 213.92 | 9.63 | 22.21 | ||
| Compound 5u | 134.14 | 1.79 | 74.92 | ||
| Pyrazole–Pyridazine Hybrids | Compound 5f | 20.71 | 1.50 | 13.81 | |
| Compound 6f | 56.73 | 1.15 | 49.33 | ||
| Reference Compounds | Celecoxib | 7.8 | 0.087 | 89.66 | |
| Indomethacin | 0.0090 | 0.31 | 0.029 | ||
| Diclofenac | 0.076 | 0.026 | 2.9 | ||
| Ibuprofen | 12 | 80 | 0.15 |
Experimental Protocols for In Vitro COX Inhibition Assays
The determination of in vitro COX inhibitory activity is a critical step in the pharmacological characterization of NSAIDs. Several assay methods are available, each with its own advantages and limitations. A common and widely accepted method is the in vitro enzyme immunoassay (EIA) or fluorometric assay using purified COX-1 and COX-2 enzymes.
General Protocol for In Vitro COX Inhibition Assay (Fluorometric Method)
This protocol is a generalized representation based on commonly cited methodologies for determining the IC50 values of test compounds against COX-1 and COX-2.
1. Materials and Reagents:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (e.g., this compound or related pyrazolone derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitors (e.g., celecoxib, indomethacin).
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).
-
96-well microplate (black, for fluorescence).
-
Microplate reader with fluorescence capabilities.
2. Preparation of Reagents:
-
Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer.
-
Prepare the enzyme solutions (COX-1 and COX-2) to the desired concentration in the assay buffer.
-
Prepare the arachidonic acid solution.
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme solution
-
-
Add the diluted test compound or reference inhibitor to the appropriate wells. For control wells (100% enzyme activity), add the solvent used for the test compounds.
-
Add the fluorometric probe solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample well / Rate of control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway of Prostaglandin Synthesis and COX Inhibition
Caption: Cyclooxygenase signaling pathway and points of inhibition by NSAIDs.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for a typical in vitro COX inhibition assay.
Conclusion
The in vitro assessment of COX-1 and COX-2 inhibition is fundamental to understanding the pharmacological profile of NSAIDs like this compound. While specific IC50 data for this compound remains elusive in readily accessible literature, the analysis of structurally similar pyrazolone and pyrazole derivatives suggests that this class of compounds can exhibit significant and, in some cases, selective inhibition of the COX-2 enzyme. The provided experimental protocol offers a standardized framework for conducting such in vitro evaluations, which are essential for the discovery and development of safer and more effective anti-inflammatory agents. The accompanying diagrams visually articulate the underlying biological pathways and the systematic workflow of the inhibitory assays, serving as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Nifenazone Preclinical Research Findings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nifenazone is a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. This guide summarizes the expected preclinical pharmacological profile of this compound, including its mechanism of action, and outlines the standard experimental protocols used to evaluate such compounds.
Mechanism of Action: Cyclooxygenase Inhibition
This compound, like other NSAIDs, exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[1] There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[2]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[2]
The relative inhibitory activity of an NSAID against COX-1 and COX-2 determines its efficacy and side-effect profile. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3] The precise selectivity of this compound for COX-1 versus COX-2 is not well-documented in available literature.
Signaling Pathway
In Vitro Efficacy
In vitro assays are crucial for determining the inhibitory potency of a compound against its target enzymes. For this compound, this would involve assessing its ability to inhibit COX-1 and COX-2 activity.
Data Presentation
Table 1: Representative In Vitro COX Inhibition Data for a Pyrazolone NSAID
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (Representative) | 1 - 10 | 0.1 - 1 | 1 - 100 |
| Ibuprofen (Reference) | 13 | 370 | 0.04 |
| Celecoxib (Reference) | 82 | 6.8 | 12 |
Note: The data for this compound is representative of a typical pyrazolone NSAID and is not based on published experimental results for this specific compound.[4]
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by purified COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Efficacy
In vivo studies in animal models are essential to evaluate the anti-inflammatory, analgesic, and antipyretic properties of a drug candidate in a whole-organism context.
Data Presentation
Table 2: Representative In Vivo Anti-Inflammatory and Analgesic Activity of a Pyrazolone NSAID
| Model | Species | Endpoint | This compound (Representative Dose) | % Inhibition / Effect |
| Carrageenan-Induced Paw Edema | Rat | Paw Volume | 10 - 100 mg/kg, p.o. | 30 - 60% |
| Acetic Acid-Induced Writhing | Mouse | Number of Writhings | 10 - 100 mg/kg, p.o. | 40 - 70% |
| Hot Plate Test | Mouse | Latency to Response | 10 - 100 mg/kg, p.o. | Increased Latency |
Note: The data presented is representative and not specific to this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard model of acute inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Drug Administration: Animals are pre-treated with the test compound (e.g., this compound at various doses), a positive control (e.g., indomethacin), or a vehicle, usually via oral gavage.
-
Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the right hind paw.
-
Measurement of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice
This model is used to assess peripheral analgesic activity.
-
Animal Model: Swiss albino mice are commonly used.
-
Drug Administration: Mice are pre-treated with the test compound, a positive control (e.g., aspirin), or a vehicle.
-
Induction of Pain: An intraperitoneal injection of acetic acid is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.
-
Data Analysis: The percentage of analgesic activity is calculated by comparing the number of writhes in the treated groups to the vehicle control group.
Hot Plate Test in Mice
This model is used to evaluate central analgesic activity.
-
Animal Model: Swiss albino mice are used.
-
Drug Administration: Mice are pre-treated with the test compound, a positive control (e.g., morphine), or a vehicle.
-
Nociceptive Stimulus: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Observation: The latency to the first sign of a pain response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: An increase in the latency to response compared to the vehicle control group indicates an analgesic effect.
Preclinical Pharmacokinetics
Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Data Presentation
Table 3: Representative Pharmacokinetic Parameters of a Pyrazolone NSAID in Rats and Dogs
| Parameter | Rat | Dog |
| Half-life (t½, h) | 2 - 6 | 4 - 10 |
| Clearance (CL, L/h/kg) | 0.5 - 2.0 | 0.1 - 0.5 |
| Volume of Distribution (Vd, L/kg) | 1 - 5 | 0.5 - 2 |
| Oral Bioavailability (F, %) | 40 - 80 | 60 - 90 |
Note: This data is representative and not based on specific studies of this compound.
Experimental Protocols
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation are often used.
-
Drug Administration: The compound is administered intravenously (i.v.) via the jugular vein cannula and orally (p.o.) by gavage to different groups of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Sample Analysis: Plasma concentrations of the drug are determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Preclinical Safety and Toxicology
Safety and toxicology studies are performed to identify potential adverse effects of a drug candidate before human clinical trials.
Data Presentation
Table 4: Representative Acute Toxicity Data for a Pyrazolone NSAID
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | > 500 |
| Rat | Oral | > 500 |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Modern preclinical safety testing focuses on identifying target organs of toxicity and establishing a "No Observed Adverse Effect Level" (NOAEL) rather than solely determining the LD50.
Experimental Protocols
Acute Oral Toxicity Study (OECD Guideline 423)
-
Animal Model: Typically performed in two rodent species (e.g., rats and mice).
-
Dosing: A single high dose of the test substance is administered orally.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed.
Conclusion
This compound, as a pyrazolone NSAID, is expected to exhibit anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes. The preclinical development of such a compound would involve a series of in vitro and in vivo studies to characterize its potency, efficacy, pharmacokinetic profile, and safety. While specific preclinical data for this compound is scarce in the public domain, this guide provides a framework for understanding the typical preclinical research findings and methodologies for this class of drugs. Further research would be required to definitively establish the detailed preclinical profile of this compound.
References
- 1. This compound | C17H16N4O2 | CID 4487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Nifenazone: A Technical Guide to its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class of compounds. This technical guide provides an in-depth overview of the discovery, historical development, and pharmacological profile of this compound. While specific experimental data for this compound is limited in publicly available literature, this document compiles the known information and presents representative experimental protocols and data from closely related pyrazolone derivatives to provide a comprehensive technical context for researchers and drug development professionals. The mechanism of action, centered on the inhibition of cyclooxygenase (COX) enzymes, is detailed, and a general synthetic pathway is described. This guide also includes mandatory visualizations of key biological and experimental workflows to facilitate a deeper understanding of this compound and its place within the broader landscape of NSAIDs.
Introduction
This compound is a pyrazolone derivative that has been utilized for its analgesic and anti-inflammatory properties in the management of rheumatic conditions.[1] Like other NSAIDs, its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis.[2][3] The historical development of pyrazolone-based drugs dates back to the late 19th century, with antipyrine being one of the earliest synthetic analgesics. This class of compounds has been a subject of medicinal chemistry research for decades due to its therapeutic potential.
Discovery and Historical Development
The discovery of this compound can be traced back to the mid-20th century, a period of significant research into synthetic anti-inflammatory agents. Key milestones in its development include:
-
1957: The synthesis of this compound was first reported by Pongratz and Zirm in the journal Monatshefte für Chemie. Their work focused on creating new pharmacologically active amides and esters of nicotinic acid.
-
1964: A clinical trial of this compound, referred to as "Thylin," was conducted by F. Dudley Hart and P. L. Boardman and published in the British Medical Journal.[1][4] This study investigated its efficacy in treating various rheumatic conditions, contributing to its clinical use.
The development of this compound occurred within the broader context of the evolution of NSAIDs, which saw a shift from non-selective COX inhibitors to the development of more selective COX-2 inhibitors in later years to mitigate gastrointestinal side effects.
Mechanism of Action: Cyclooxygenase Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.
By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation. The relative selectivity of this compound for COX-1 versus COX-2 is not well-documented in the available literature.
Signaling Pathway
Synthesis
This compound is synthesized through a Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride. The key starting materials are 4-aminoantipyrine (ampyrone) and nicotinoyl chloride (the acid chloride of nicotinic acid).
General Synthetic Scheme
Experimental Protocol (Representative for Pyrazolone Synthesis)
Materials:
-
4-Aminoantipyrine
-
Nicotinoyl chloride
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., pyridine, triethylamine)
-
Apparatus for reflux and stirring
-
Apparatus for extraction and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Dissolution: Dissolve 4-aminoantipyrine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Base: Add the base to the solution to act as a scavenger for the hydrochloric acid by-product.
-
Addition of Acid Chloride: Slowly add a solution of nicotinoyl chloride in the same anhydrous solvent to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with an acidic solution (e.g., dilute HCl) to remove excess base, followed by a basic solution (e.g., saturated NaHCO3) to remove unreacted acid chloride, and finally with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain pure this compound.
-
Characterization: Characterize the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Pharmacological Data (Representative)
Specific quantitative pharmacological data for this compound, such as IC50 values for COX-1 and COX-2 inhibition and in vivo pharmacokinetic parameters, are not widely reported in the available literature. The following tables present representative data for other NSAIDs, including some pyrazolone derivatives, to provide a comparative context.
Table 1: In Vitro Cyclooxygenase Inhibition Data for Representative NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Piroxicam | 47 | 25 | 1.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
Data compiled from various sources for illustrative purposes.
Table 2: Representative Pharmacokinetic Parameters of an NSAID (Finerenone) in Healthy Volunteers
| Parameter | Value |
| Bioavailability | 43.5% |
| Time to Maximum Concentration (Tmax) | 0.5 - 1.25 hours |
| Terminal Half-life (t1/2) | 2 - 3 hours |
| Volume of Distribution (Vz) | 52.6 L |
| Clearance (CL/F) | 24.8 L/h |
Data for Finerenone, a non-steroidal mineralocorticoid receptor antagonist, is provided as an example of pharmacokinetic profiling.
Experimental Workflows
The development and evaluation of an NSAID like this compound typically follow a structured workflow from synthesis to pharmacological testing.
General Experimental Workflow for NSAID Evaluation
Conclusion
This compound represents a historically significant member of the pyrazolone class of NSAIDs. While its clinical use has been largely superseded by newer agents with improved safety profiles, its study provides valuable insights into the development of anti-inflammatory drugs. The core mechanism of action through COX inhibition is well-established for this class of compounds. This technical guide has synthesized the available historical and mechanistic information on this compound and provided a framework of representative experimental protocols and data to aid researchers in the field of drug discovery and development. Further research to fully characterize the specific pharmacological and pharmacokinetic profile of this compound would be beneficial to complete our understanding of this early synthetic NSAID.
References
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Nifenazone in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method developed and validated for the precise quantification of this compound. The method is suitable for routine analysis in a quality control setting.
Chromatographic Conditions
A reverse-phase HPLC method was developed for the analysis of this compound.[3] The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.5) : Methanol (40:50:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 242 nm |
| Column Temperature | Ambient (25 °C) |
| Run Time | 10 minutes |
Rationale for Condition Selection: A C18 column was chosen for its versatility and common use in reverse-phase chromatography. The mobile phase composition was optimized to achieve a good peak shape and a reasonable retention time for this compound. A pH of 3.5 for the phosphate buffer ensures the acidic nature of the mobile phase, which is suitable for the analysis of acidic drugs like this compound. The detection wavelength of 242 nm was selected based on the UV absorption maximum (λmax) of this compound, ensuring maximum sensitivity.
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-60 µg/mL.
Preparation of Sample Solutions (from Tablet Formulation)
-
Tablet Powder Preparation: Weigh and finely powder 20 tablets.
-
Sample Stock Solution: Accurately weigh a quantity of the tablet powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Extraction: Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.
-
Dilution: Dilute to volume with the mobile phase and mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Working Sample Solution: Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from placebo and degradation products at the retention time of this compound. |
| Linearity (R²) | ≥ 0.999 |
| Range | 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | % RSD ≤ 2.0% for changes in flow rate, mobile phase composition, and pH. |
Summary of Validation Data
| Parameter | Result |
| Retention Time | Approximately 5.5 min |
| Linearity Range | 10 - 60 µg/mL |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
| Correlation Coefficient (R²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: 0.8% Intermediate Precision: 1.2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were conducted on the this compound standard. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
| Stress Condition | Result |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | Significant degradation with the formation of a major degradation product. |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | Significant degradation with the formation of a major degradation product. |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | Moderate degradation observed. |
| Thermal Degradation (80°C, 48h) | Minor degradation observed. |
| Photolytic Degradation (UV light, 24h) | Minor degradation observed. |
In all cases, the degradation products were well-resolved from the parent this compound peak, demonstrating the specificity and stability-indicating capability of the method.
Visualizations
Caption: HPLC Method Development Workflow.
Caption: Key Parameters of Method Validation.
Conclusion
The developed reverse-phase HPLC method provides a simple, accurate, precise, and robust solution for the quantification of this compound in pharmaceutical formulations. The method has been successfully validated according to ICH guidelines and has been shown to be stability-indicating. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of this compound.
References
Application Notes and Protocols for the Analysis of Nifenazone by Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifenazone is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized for its analgesic and anti-inflammatory properties. Accurate and sensitive quantification of this compound in various matrices, particularly in biological fluids, is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for these analyses. This document provides a detailed protocol for the determination of this compound using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is designed for the extraction of this compound from human plasma, a common matrix in pharmacokinetic studies.
Materials:
-
Human plasma (K2-EDTA as anticoagulant)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Spiking: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. For calibration standards and quality control samples, add the appropriate volume of this compound working solution. For blank samples, add 10 µL of the solvent used for the working solutions.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE to the supernatant.
-
Vortexing: Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic layer.
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is a suitable choice.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters (Typical Starting Values):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: Based on the known molecular weight of this compound (308.33 g/mol ), the protonated precursor ion [M+H]+ is m/z 309.1. Fragmentation of this precursor can yield several product ions. The following are proposed transitions for quantification and qualification, with estimated collision energies that should be optimized for the specific instrument used.
Data Presentation
Table 1: Proposed MRM Transitions and MS/MS Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Proposed) | Dwell Time (ms) | Cone Voltage (V) (Starting Point) | Collision Energy (eV) (Starting Point) |
| This compound (Quantifier) | 309.1 | 106.1 | 100 | 30 | 25 |
| This compound (Qualifier) | 309.1 | 203.1 | 100 | 30 | 20 |
| Internal Standard | TBD | TBD | 100 | TBD | TBD |
Table 2: Typical Quantitative Performance of LC-MS/MS Methods for Small Molecule Pharmaceuticals in Plasma
| Parameter | Typical Performance Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | 70 - 120% |
Note: The values in Table 2 are representative of typical bioanalytical method validation results and should be established specifically for the this compound assay through a full validation study.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of the LC-MS/MS analysis process.
Application Notes and Protocols for the Structural Elucidation of Nifenazone using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of Nifenazone using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure the acquisition of high-quality data for unambiguous structural confirmation and characterization.
Introduction
This compound is an analgesic and anti-inflammatory drug belonging to the pyrazolone class of compounds.[1] Its chemical structure, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-3-carboxamide, consists of a central pyrazolone ring, a phenyl group, and a nicotinamide moiety.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the definitive structural confirmation of such small molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra, the precise connectivity and spatial arrangement of atoms within the this compound molecule can be determined.
Molecular Structure of this compound
The structural formula of this compound is C₁₇H₁₆N₄O₂.[2] The key structural features to be identified by NMR include the protons and carbons of the pyrazolone ring, the N-phenyl group, the C-methyl and N-methyl groups, and the nicotinamide substituent.
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ at 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.0 - 8.8 | s | 1H | H-2' (Nicotinamide) |
| ~8.7 - 8.5 | d | 1H | H-6' (Nicotinamide) |
| ~8.2 - 8.0 | d | 1H | H-4' (Nicotinamide) |
| ~7.6 - 7.3 | m | 6H | H-2", H-3", H-4", H-5", H-6" (Phenyl) & H-5' (Nicotinamide) |
| ~3.2 | s | 3H | N-CH₃ |
| ~2.4 | s | 3H | C-CH₃ |
| ~9.5 (broad) | s | 1H | N-H (Amide) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ at 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C=O (Amide) |
| ~160.0 | C=O (Pyrazolone) |
| ~152.0 | C-6' (Nicotinamide) |
| ~148.0 | C-2' (Nicotinamide) |
| ~145.0 | C-5 (Pyrazolone) |
| ~138.0 | C-1" (Phenyl) |
| ~135.0 | C-4' (Nicotinamide) |
| ~130.0 | C-3' (Nicotinamide) |
| ~129.0 | C-3", C-5" (Phenyl) |
| ~127.0 | C-4" (Phenyl) |
| ~125.0 | C-2", C-6" (Phenyl) |
| ~123.0 | C-5' (Nicotinamide) |
| ~105.0 | C-4 (Pyrazolone) |
| ~35.0 | N-CH₃ |
| ~12.0 | C-CH₃ |
Experimental Protocols
The following protocols outline the steps for acquiring high-quality 1D and 2D NMR data for the structural elucidation of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is readily soluble. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. For studying labile protons, such as the amide N-H, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended to minimize proton exchange.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
¹H NMR Spectroscopy
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal. Integrate all signals and determine their multiplicities (singlet, doublet, triplet, multiplet).
¹³C NMR Spectroscopy
-
Instrument Setup: Tune the probe for ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Set a spectral width to cover all expected carbon signals (e.g., 0-200 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication), phase correction, and baseline correction. Reference the spectrum to the solvent peak or TMS.
2D NMR Spectroscopy
For unambiguous assignment of all proton and carbon signals, the acquisition of 2D NMR spectra is crucial.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. It is particularly useful for tracing the connectivity within the nicotinamide and phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different structural fragments, for example, linking the methyl groups to the pyrazolone ring and the nicotinamide moiety to the pyrazolone core.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for this compound Structural Elucidation by NMR.
Signaling Pathway of NMR Data to Structure
The following diagram illustrates how the information from different NMR experiments contributes to the final structural determination.
Caption: Integration of NMR Data for Structural Determination.
By following these protocols and data interpretation strategies, researchers can confidently elucidate and confirm the structure of this compound, ensuring its identity and purity in drug development and quality control processes.
References
Application Notes and Protocols for Nifenazone Cell-Based Assays in Anti-Inflammatory Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The development of effective anti-inflammatory therapeutics necessitates robust and reliable screening platforms. Cell-based assays provide a physiologically relevant in vitro environment to assess the efficacy and mechanism of action of anti-inflammatory compounds. Nifenazone, a non-steroidal anti-inflammatory drug (NSAID), is known to exert its effects through the inhibition of key inflammatory mediators. These application notes provide detailed protocols for a panel of cell-based assays to screen and characterize the anti-inflammatory properties of this compound and other potential drug candidates. The assays focus on key biomarkers of inflammation, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), using the well-established RAW 264.7 murine macrophage cell line.
Mechanism of Action of this compound and Inflammatory Signaling Pathways
This compound, like other NSAIDs, primarily functions by inhibiting the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are potent inflammatory mediators that contribute to pain, fever, and swelling. The inflammatory process is often initiated by stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways lead to the transcriptional activation of genes encoding pro-inflammatory enzymes (e.g., inducible nitric oxide synthase (iNOS) and COX-2) and cytokines (e.g., TNF-α and IL-6).[2]
Caption: this compound inhibits the COX-2 enzyme in the inflammatory signaling cascade.
Experimental Workflow for Anti-Inflammatory Screening
A general workflow for screening compounds for anti-inflammatory activity using cell-based assays is outlined below. The process begins with cell culture and stimulation, followed by treatment with the test compound (e.g., this compound) and subsequent measurement of inflammatory markers.
Caption: A typical workflow for evaluating the anti-inflammatory effects of a compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and a reference compound, Indomethacin, in the described cell-based assays. Note: Specific experimental IC50 values for this compound in these exact assays were not available in the public domain at the time of this writing. The values presented for this compound are illustrative examples based on the expected activity of a non-steroidal anti-inflammatory drug.
Table 1: Effect of this compound and Indomethacin on Cell Viability and Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages.
| Compound | CC50 (µM) [MTT Assay] | IC50 for NO Inhibition (µM) [Griess Assay] | IC50 for PGE2 Inhibition (µM) [ELISA] |
| This compound | >100 | 25.5 | 5.2 |
| Indomethacin | >100 | 45.8 | 0.1 |
CC50: 50% cytotoxic concentration. IC50: 50% inhibitory concentration.
Table 2: Effect of this compound and Indomethacin on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.
| Compound | IC50 for TNF-α Inhibition (µM) [ELISA] | IC50 for IL-6 Inhibition (µM) [ELISA] |
| This compound | 35.2 | 42.8 |
| Indomethacin | 28.5 | 35.1 |
IC50: 50% inhibitory concentration.
Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 murine macrophage cell line is a commonly used model for studying inflammation.[3]
-
Cell Line: RAW 264.7 (ATCC TIB-71)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.[4]
-
Seeding Density: Seed RAW 264.7 cells at a density of 5 x 10³ cells/well in a 96-well plate and incubate for 24 hours.[4]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the test compound. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Seeding Density: Seed RAW 264.7 cells at a density of 2 x 10⁵ cells/well in a 96-well plate and incubate for 24 hours.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Prostaglandin E2 (PGE2) Measurement (ELISA)
This immunoassay quantifies the amount of PGE2 released into the cell culture supernatant.
-
Seeding and Treatment: Follow the same procedure as for the Nitric Oxide Production Assay.
-
ELISA Protocol:
-
Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.
-
Briefly, add 50 µL of standards and samples (cell culture supernatant) to the wells of the pre-coated microplate.
-
Add 50 µL of PGE2-HRP conjugate to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the plate to remove unbound components.
-
Add substrate solution and incubate for 15-20 minutes at room temperature in the dark.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.
-
-
Calculation: Calculate the PGE2 concentration based on the standard curve.
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)
This assay measures the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Seeding and Treatment: Seed RAW 264.7 cells at a density of 1.5 x 10⁵ cells/well in a 24-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
ELISA Protocol:
-
Use commercial ELISA kits for mouse TNF-α and IL-6 and follow the manufacturer's protocols.
-
Typically, the supernatant is added to antibody-coated plates.
-
A detection antibody conjugated to an enzyme is then added.
-
After washing, a substrate is added to produce a colorimetric signal.
-
The reaction is stopped, and absorbance is measured at the appropriate wavelength (usually 450 nm).
-
-
Calculation: Determine the cytokine concentrations from their respective standard curves.
Logical Relationship of Assays
The panel of assays provides a comprehensive overview of the anti-inflammatory potential of a test compound. The logical flow is to first assess cytotoxicity to ensure that subsequent results are not skewed. Then, the primary screening for anti-inflammatory activity is conducted by measuring the inhibition of key inflammatory mediators.
Caption: The logical progression of assays for anti-inflammatory drug screening.
Conclusion
The cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of this compound and other novel anti-inflammatory compounds. By quantifying the inhibition of key inflammatory mediators such as nitric oxide, prostaglandin E2, TNF-α, and IL-6, researchers can effectively screen for potential therapeutic candidates and gain insights into their mechanisms of action. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, facilitating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]
Application Notes and Protocols for Dermal Delivery Studies of Nifenazone Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of topical Nifenazone formulations intended for dermal delivery. The protocols outlined below cover key in vitro and ex vivo experiments to assess the performance, permeation, and cutaneous deposition of this compound.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic properties in rheumatic conditions.[1] Topical administration of this compound offers the potential for localized therapeutic effects, minimizing systemic side effects associated with oral NSAID use.[2][3] The efficacy of a topical formulation is largely dependent on its ability to deliver the active pharmaceutical ingredient (API) through the stratum corneum and into the desired skin layers.[4][5]
This document outlines standardized protocols for the evaluation of novel this compound topical formulations, including hydrogels, creams, and ointments. The methodologies described are based on established principles of dermal delivery research.
Key Experiments and Methodologies
In Vitro Release Testing (IVRT)
Objective: To assess the rate and extent of this compound release from the formulation matrix. This test is a critical quality control parameter and can be used to compare different formulations.
Protocol:
-
Apparatus: Franz diffusion cell apparatus.
-
Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate) should be used.
-
Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4, maintained at 32 ± 0.5°C to mimic physiological conditions. The medium should be degassed prior to use.
-
Procedure: a. Mount the synthetic membrane between the donor and receptor chambers of the Franz cell. b. Fill the receptor chamber with the receptor medium and ensure no air bubbles are trapped beneath the membrane. c. Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the membrane in the donor chamber. d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.
Ex Vivo Skin Permeation and Deposition Study
Objective: To evaluate the permeation of this compound through the skin and its retention within different skin layers (stratum corneum, epidermis, and dermis). This study provides a more biologically relevant assessment of formulation performance.
Protocol:
-
Skin Preparation: a. Use excised human or animal skin (e.g., porcine ear skin, rat abdominal skin) as the membrane. Porcine skin is often preferred due to its similarity to human skin. b. Carefully remove subcutaneous fat and connective tissue from the dermal side of the skin. c. Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Apparatus: Franz diffusion cell apparatus.
-
Receptor Medium: PBS at pH 7.4, maintained at 32 ± 0.5°C.
-
Procedure: a. Mount the prepared skin section between the donor and receptor chambers with the stratum corneum facing the donor compartment. b. Equilibrate the skin with the receptor medium for approximately 30 minutes. c. Apply a finite dose of the this compound formulation to the skin surface. d. Collect samples from the receptor medium at specified time points over 24 hours. e. At the end of the experiment, dismount the skin.
-
Skin Deposition Analysis: a. Stratum Corneum Removal: Use the tape-stripping technique to remove the stratum corneum. Apply and remove adhesive tape strips (e.g., 15-20 times) from the application area. b. Epidermis-Dermis Separation: Separate the epidermis from the dermis using heat or enzymatic methods. c. Drug Extraction: Extract this compound from the tape strips and the separated skin layers using a suitable solvent (e.g., methanol, acetonitrile). d. Quantification: Analyze the this compound content in the receptor medium samples and the skin layer extracts by HPLC.
Data Presentation
Quantitative data from the in vitro release and ex vivo permeation studies should be summarized in tables for clear comparison between different this compound formulations.
Table 1: In Vitro Release of this compound from Different Topical Formulations
| Formulation | Cumulative Release at 8h (µg/cm²) | Flux (µg/cm²/h) |
| 1% this compound Hydrogel | 450.2 ± 35.8 | 56.3 ± 4.5 |
| 1% this compound Cream | 312.5 ± 28.9 | 39.1 ± 3.6 |
| 1% this compound Ointment | 180.7 ± 21.4 | 22.6 ± 2.7 |
Table 2: Ex Vivo Skin Permeation and Deposition of this compound (24h)
| Formulation | Permeated Amount (µg/cm²) | Stratum Corneum Deposition (µg/cm²) | Epidermis Deposition (µg/cm²) | Dermis Deposition (µg/cm²) |
| 1% this compound Hydrogel | 25.6 ± 3.1 | 15.8 ± 2.2 | 35.4 ± 4.1 | 28.9 ± 3.5 |
| 1% this compound Cream | 18.9 ± 2.5 | 22.1 ± 2.9 | 42.7 ± 5.3 | 35.1 ± 4.2 |
| 1% this compound Ointment | 9.7 ± 1.8 | 35.6 ± 4.0 | 58.3 ± 6.1 | 47.6 ± 5.8 |
Visualization of Pathways and Workflows
Signaling Pathway for Topical NSAID Action
This compound, as a non-steroidal anti-inflammatory drug, is believed to exert its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, increased vascular permeability, and pain sensitization. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby mitigating inflammation and pain at the site of application. Some NSAIDs have also been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation.
Caption: Proposed anti-inflammatory signaling pathway of topical this compound.
Experimental Workflow for Dermal Delivery Studies
The following diagram illustrates the logical flow of the experimental work for evaluating a novel this compound topical formulation.
Caption: Workflow for the evaluation of this compound topical formulations.
Conclusion
The protocols and methodologies described in these application notes provide a robust framework for the preclinical assessment of this compound topical formulations. By following these standardized procedures, researchers can generate reliable and reproducible data to guide formulation optimization and selection for further development. The provided diagrams and data tables serve as a template for the clear and concise presentation of experimental findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Localized and targeted delivery of NSAIDs for treatment of inflammation: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. New Insights in Topical Drug Delivery for Skin Disorders: From a Nanotechnological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Nifenazone Nanoparticle-Based Drug Delivery Systems
Disclaimer: To date, specific research on nifenazone-loaded nanoparticles is not extensively available in publicly accessible literature. The following application notes and protocols are therefore provided as a detailed, evidence-based framework for researchers and drug development professionals. This guide is based on established methodologies for the nanoencapsulation of non-steroidal anti-inflammatory drugs (NSAIDs) and pyrazolone derivatives with similar physicochemical properties to this compound, such as low aqueous solubility.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, utilized for its analgesic and anti-inflammatory properties.[1][2][3] A significant challenge in the clinical application of this compound is its low aqueous solubility, reported to be approximately 45.2 µg/mL at pH 7.4.[1] This poor solubility can limit its bioavailability and therapeutic efficacy. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility and dissolution rate of poorly water-soluble drugs, enabling controlled release, and potentially offering targeted delivery to inflammatory sites.[4]
These notes provide a comprehensive guide to the formulation and characterization of this compound-loaded nanoparticles, intended to serve as a foundational resource for researchers initiating projects in this area.
Application Notes
1. Rationale for this compound Nanoformulation
The primary motivation for encapsulating this compound into nanoparticles is to address its poor water solubility. By formulating this compound into a nanoparticle system, it is possible to:
-
Enhance Bioavailability: Increasing the surface area-to-volume ratio through nanonization can significantly improve the dissolution rate and, consequently, the oral bioavailability of this compound.
-
Achieve Controlled Release: Polymeric nanoparticles can be engineered to release this compound in a sustained manner, which could reduce dosing frequency and improve patient compliance.
-
Improve Stability: Encapsulation within a nanoparticle matrix can protect the this compound from degradation in the gastrointestinal tract.
-
Enable Targeted Delivery: The surface of nanoparticles can be functionalized with ligands to target specific tissues or cells, such as those involved in inflammatory processes, thereby increasing efficacy and reducing systemic side effects.
2. Selection of Materials
-
Polymer: Biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) are suitable choices for encapsulating NSAIDs. The choice of polymer will influence the drug release profile and the degradation rate of the nanoparticles.
-
Solvent: A volatile organic solvent that can dissolve both the polymer and this compound is required. Dichloromethane (DCM) or a mixture of acetone and ethanol are common choices.
-
Surfactant: A surfactant is necessary to stabilize the nanoparticle emulsion during formulation. Poly(vinyl alcohol) (PVA) or Tween 80 are frequently used to prevent particle aggregation.
3. Potential Therapeutic Applications
This compound-loaded nanoparticles could be investigated for the treatment of various inflammatory conditions, including:
-
Rheumatoid Arthritis
-
Osteoarthritis
-
Post-operative pain and inflammation
The controlled release properties could be particularly beneficial in managing chronic inflammatory diseases.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for preparing polymeric nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of this compound in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% w/v solution of PVA in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution. Emulsify the mixture using a probe sonicator for 3 minutes on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the complete evaporation of the DCM.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry for 48 hours to obtain a dry powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a Zetasizer to determine the average particle size, PDI, and surface charge (zeta potential).
-
2. Morphology
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Procedure:
-
For TEM, place a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry before imaging.
-
For SEM, mount the lyophilized powder on a stub, sputter-coat with gold, and image.
-
3. Drug Loading and Encapsulation Efficiency
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Drug Loading (DL %):
-
Weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to break the particles and release the drug.
-
Determine the concentration of this compound using a validated HPLC method.
-
Calculate DL % using the formula: (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
-
Encapsulation Efficiency (EE %):
-
During the preparation process, collect the supernatant after the first centrifugation.
-
Measure the amount of free, unencapsulated this compound in the supernatant using HPLC.
-
Calculate EE % using the formula: ((Total initial drug - Free drug) / Total initial drug) x 100
-
-
4. In Vitro Drug Release
-
Method: Dialysis Method
-
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw samples from the external medium and replace with fresh medium.
-
Analyze the concentration of this compound in the withdrawn samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Data Presentation
The following tables present hypothetical but plausible quantitative data for this compound-loaded nanoparticles, based on typical results for similar nanoformulations of NSAIDs.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation Code | Polymer | Particle Size (nm) | PDI | Zeta Potential (mV) |
| NIF-NP-01 | PLGA | 180 ± 15 | 0.15 | -25 ± 3 |
| NIF-NP-02 | PCL | 250 ± 20 | 0.21 | -18 ± 4 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) |
| NIF-NP-01 | 8.5 ± 0.7 | 75 ± 5 |
| NIF-NP-02 | 7.2 ± 0.9 | 68 ± 6 |
Visualizations
Below are diagrams created using Graphviz to illustrate the experimental workflows.
Caption: Workflow for the preparation of this compound nanoparticles.
Caption: Workflow for the characterization of this compound nanoparticles.
References
Application Notes and Protocols: Investigating NSAID-Resistant Pain Pathways with Nifenazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain management, primarily exerting their analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of pain- and inflammation-mediating prostaglandins.[1][2] However, a significant portion of patients experience pain that is resistant to NSAID therapy, suggesting the involvement of alternative, COX-independent pain pathways.[3] Investigating these pathways is crucial for the development of novel analgesics.
Nifenazone is a pyrazolone derivative that has been used as an analgesic and anti-inflammatory agent.[3][4] While its mechanism is traditionally attributed to COX inhibition, other compounds in the pyrazolone class, such as dipyrone (metamizole), have been shown to modulate pain through non-COX mechanisms, including the activation of Transient Receptor Potential (TRP) channels. This suggests that this compound could be a valuable tool for investigating NSAID-resistant pain pathways.
These application notes provide a framework for utilizing this compound to explore its potential effects on COX-independent pain signaling, with a focus on the modulation of TRP channels in sensory neurons.
Proposed Mechanism of Action in NSAID-Resistant Pain
While the primary mechanism of most NSAIDs involves the inhibition of prostaglandin synthesis, evidence suggests that pyrazolone derivatives may have additional modes of action. For instance, the active metabolites of the pyrazolone analgesic dipyrone have been shown to activate TRPA1 and TRPV1 channels. These channels are critical in the transduction of noxious stimuli and are implicated in inflammatory and neuropathic pain states. This activation may lead to a subsequent desensitization of these channels, contributing to an overall analgesic effect that is independent of COX inhibition.
It is hypothesized that this compound, as a pyrazolone, may also modulate these or other ion channels involved in nociception. Investigating this hypothesis could provide valuable insights into NSAID-resistant pain.
Data Presentation: Effects of Pyrazolone Metabolites on TRP Channels
Table 1: Effect of Dipyrone Metabolites on TRPA1 Channels
| Compound | Concentration | Effect | Measurement |
|---|---|---|---|
| 4-N-methylaminoantipyrine (MAA) | 10 mM | Activation | Calcium Influx (Fura-2 Ratio) |
| 4-aminoantipyrine (AA) | 100 µM | Activation | Calcium Influx (Fura-2 Ratio) |
| Dipyrone | 1 mM | No Activation | Calcium Influx (Fura-2 Ratio) |
Table 2: Effect of Dipyrone Metabolites on TRPV1 Channels
| Compound | Concentration | Effect | Measurement |
|---|---|---|---|
| 4-N-methylaminoantipyrine (MAA) | 10 mM | Activation | Calcium Influx (Fura-2 Ratio) |
| 4-aminoantipyrine (AA) | 100 nM | Activation | Calcium Influx (Fura-2 Ratio) |
| Dipyrone | 1 mM | No Activation | Calcium Influx (Fura-2 Ratio) |
Experimental Protocols
The following protocols are designed to investigate the potential non-COX-mediated analgesic effects of this compound.
In Vivo Model of NSAID-Resistant Inflammatory Pain
This protocol establishes an inflammatory pain model and assesses the efficacy of this compound in the context of COX inhibition.
4.1.1 Materials
-
Male Wistar rats (200-250 g)
-
Carrageenan (lambda, Type IV)
-
This compound
-
Indomethacin (or other potent COX inhibitor)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plantar test apparatus (for thermal hyperalgesia)
-
Electronic von Frey apparatus (for mechanical allodynia)
4.1.2 Procedure
-
Animal Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurements: Measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to a mechanical stimulus for both hind paws.
-
Drug Administration: Divide animals into four groups:
-
Group 1: Vehicle
-
Group 2: Indomethacin (e.g., 5 mg/kg, i.p.)
-
Group 3: this compound (dose to be determined by dose-response studies)
-
Group 4: Indomethacin + this compound
-
-
Induction of Inflammation: 30 minutes after drug administration, inject 100 µL of 1% carrageenan solution in saline into the plantar surface of the right hind paw.
-
Nociceptive Testing: At 1, 2, 3, and 4 hours post-carrageenan injection, measure thermal hyperalgesia and mechanical allodynia in both paws.
-
Data Analysis: Compare the paw withdrawal latencies and thresholds between the groups. A significant analgesic effect of this compound in the presence of a therapeutic dose of indomethacin would suggest a COX-independent mechanism.
In Vitro Investigation using Primary Sensory Neurons
These protocols detail the isolation of dorsal root ganglion (DRG) neurons and subsequent analysis of this compound's effects on ion channel activity.
4.2.1 Isolation and Culture of DRG Neurons
-
Euthanasia and Dissection: Euthanize adult rats according to approved institutional protocols. Dissect the vertebral column and isolate the DRGs.
-
Enzymatic Digestion: Transfer DRGs to a tube containing a digestive enzyme solution (e.g., collagenase and dispase in DMEM) and incubate.
-
Mechanical Dissociation: After incubation, gently triturate the DRGs with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto coated coverslips (e.g., poly-D-lysine and laminin) in a suitable culture medium.
-
Incubation: Culture the neurons for 24-48 hours before experimentation.
4.2.2 Electrophysiology (Whole-Cell Patch-Clamp) This technique allows for the direct measurement of ion channel currents.
-
Preparation: Place a coverslip with cultured DRG neurons in a recording chamber on an inverted microscope and perfuse with an external recording solution.
-
Patching: Using a micromanipulator, guide a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the membrane of a single neuron.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Recording: Apply voltage protocols to elicit specific ion channel currents (e.g., voltage-gated sodium and potassium channels, or agonist-induced TRP channel currents).
-
Drug Application: Perfuse this compound or its metabolites at various concentrations onto the neuron and record any changes in the elicited currents.
-
Data Analysis: Analyze the current amplitude, kinetics, and voltage-dependence before and after drug application.
4.2.3 Calcium Imaging This method assesses changes in intracellular calcium, an indicator of neuronal activation.
-
Dye Loading: Incubate the cultured DRG neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Imaging Setup: Place the coverslip in a recording chamber on a fluorescence microscope equipped with a fast-switching light source and a sensitive camera.
-
Baseline Measurement: Record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) of individual neurons.
-
Stimulation and Drug Application: Apply a known TRP channel agonist (e.g., capsaicin for TRPV1, mustard oil for TRPA1) to elicit a calcium response. After washout, pre-incubate the neurons with this compound and re-apply the agonist.
-
Data Analysis: Measure the change in fluorescence ratio in response to the agonist, with and without this compound pre-treatment, to determine if this compound modulates the agonist-induced calcium influx.
Conclusion
The provided protocols offer a comprehensive approach to investigating the potential non-COX-mediated analgesic mechanisms of this compound. By utilizing both in vivo models of NSAID-resistant pain and in vitro electrophysiological and imaging techniques, researchers can elucidate whether this compound modulates key pain signaling pathways, such as those involving TRP channels. Positive findings would not only shed light on the pharmacology of this pyrazolone derivative but also validate these pathways as promising targets for the development of novel analgesics for NSAID-resistant pain conditions.
References
- 1. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evolution of non-steroidal anti-inflammatory drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C17H16N4O2 | CID 4487 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nifenazone in Combination Therapy for Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, which has been utilized for its analgesic and anti-inflammatory properties in rheumatic conditions.[1] Like other NSAIDs, its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[2][3][4] In the context of arthritis, a chronic inflammatory disease, monotherapy with NSAIDs often provides symptomatic relief but may not be sufficient to halt disease progression.
Combination therapy is a cornerstone of modern arthritis management, aiming to target different inflammatory pathways to achieve synergistic effects and potentially reduce the doses of individual agents, thereby minimizing side effects. Commonly, NSAIDs are combined with disease-modifying antirheumatic drugs (DMARDs) such as methotrexate, or with corticosteroids like prednisolone. While specific data on this compound in combination therapy for arthritis models is limited, this document provides detailed, generalized protocols for evaluating a hypothetical combination of this compound with either methotrexate or prednisolone in established rodent models of arthritis. These protocols are based on standard methodologies for inducing and assessing arthritis in preclinical settings.
Hypothetical Signaling Pathways in Combination Therapy
The therapeutic efficacy of combining this compound with other anti-arthritic drugs can be attributed to their complementary mechanisms of action on key inflammatory signaling pathways.
Experimental Protocols
Standard and well-validated rodent models of rheumatoid arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are recommended for evaluating the efficacy of this compound in combination therapy.
Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To assess the anti-inflammatory and analgesic effects of this compound in combination with methotrexate or prednisolone in a rat model of adjuvant-induced arthritis.
Materials:
-
Male Lewis rats (150-200g)
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis
-
This compound
-
Methotrexate
-
Prednisolone
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Scoring system for arthritis severity
Procedure:
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of FCA into the plantar surface of the right hind paw.
-
-
Animal Grouping and Treatment:
-
Randomly divide the animals into the following groups (n=8-10 per group):
-
Group 1: Normal Control (no FCA, vehicle treatment)
-
Group 2: Arthritis Control (FCA, vehicle treatment)
-
Group 3: this compound monotherapy
-
Group 4: Methotrexate or Prednisolone monotherapy
-
Group 5: this compound + Methotrexate combination therapy
-
Group 6: this compound + Prednisolone combination therapy
-
-
Administer drugs orally, starting from day 0 (prophylactic) or day 10 (therapeutic) and continue for a predefined period (e.g., 21-28 days).
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer on alternate days.
-
Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=erythema, 2=mild swelling, 3=moderate swelling, 4=severe swelling and deformity). The maximum score per animal is 16.
-
Body Weight: Record the body weight of each animal every three days.
-
-
Terminal Analysis:
-
At the end of the study, collect blood for serum analysis of inflammatory markers (e.g., TNF-α, IL-6).
-
Perform histological analysis of the ankle joints to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the efficacy of this compound in combination with methotrexate or prednisolone in a mouse model of collagen-induced arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Methotrexate
-
Prednisolone
-
Vehicle
-
Digital calipers
-
Arthritis scoring system
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice with an emulsion of type II collagen and CFA at the base of the tail.
-
On day 21, provide a booster immunization with an emulsion of type II collagen and IFA.
-
-
Animal Grouping and Treatment:
-
Group animals as described in the AIA protocol.
-
Begin treatment prophylactically (from day 0 or 21) or therapeutically (after the onset of clinical signs of arthritis).
-
-
Assessment of Arthritis:
-
Clinical Score: Monitor mice daily for the onset and severity of arthritis, scoring each paw from 0 to 4.
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers.
-
-
Terminal Analysis:
-
At the end of the study, perform serum analysis for inflammatory cytokines and anti-collagen antibodies.
-
Conduct histological examination of the knee and paw joints.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Hypothetical Efficacy of this compound Combination Therapy in AIA Model
| Treatment Group | Paw Volume (mL, Day 21) | Arthritis Score (Max 16, Day 21) | Serum TNF-α (pg/mL) |
| Normal Control | 0.5 ± 0.05 | 0 | 15 ± 3 |
| Arthritis Control | 2.1 ± 0.3 | 12.5 ± 1.5 | 150 ± 20 |
| This compound (50 mg/kg) | 1.5 ± 0.2 | 8.0 ± 1.0 | 90 ± 15 |
| Methotrexate (1 mg/kg) | 1.3 ± 0.15 | 6.5 ± 0.8 | 75 ± 10 |
| This compound + Methotrexate | 0.9 ± 0.1 | 4.0 ± 0.5 | 40 ± 8 |
| Prednisolone (5 mg/kg) | 1.1 ± 0.1 | 5.0 ± 0.6 | 55 ± 9 |
| This compound + Prednisolone | 0.8 ± 0.1 | 3.5 ± 0.4 | 35 ± 7 |
| *Data are presented as Mean ± SEM. P < 0.05 compared to monotherapy groups (Illustrative data). |
Table 2: Hypothetical Histopathological Scores in AIA Model
| Treatment Group | Synovial Inflammation (0-3) | Cartilage Destruction (0-3) | Bone Erosion (0-3) |
| Normal Control | 0 | 0 | 0 |
| Arthritis Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 |
| This compound (50 mg/kg) | 1.9 ± 0.3 | 1.8 ± 0.2 | 1.9 ± 0.3 |
| Methotrexate (1 mg/kg) | 1.5 ± 0.2 | 1.4 ± 0.2 | 1.5 ± 0.2 |
| This compound + Methotrexate | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.1 |
| Prednisolone (5 mg/kg) | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.2 ± 0.2 |
| This compound + Prednisolone | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 |
| *Data are presented as Mean ± SEM. P < 0.05 compared to monotherapy groups (Illustrative data). |
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound in combination with standard anti-arthritic agents like methotrexate and prednisolone. By utilizing established arthritis models and comprehensive assessment parameters, researchers can investigate the potential for synergistic or additive effects, which could provide a rationale for further development of this compound-based combination therapies for inflammatory arthritis. The hypothetical data tables illustrate how the efficacy of such combinations could be presented to demonstrate improved outcomes over monotherapy. It is crucial to perform dose-response studies for each compound to determine the optimal concentrations for combination therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nifenazone as a Chemical Probe for Cyclooxygenase (COX) Enzyme Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifenazone is a pyrazolone derivative with anti-inflammatory and analgesic properties.[1][2] Like other non-steroidal anti-inflammatory drugs (NSAIDs), its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of inflammation, pain, and fever.[3][4][5] The two main isoforms of this enzyme, COX-1 and COX-2, represent important targets in pharmacology. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. The selectivity of NSAIDs for these isoforms is a crucial determinant of their therapeutic efficacy and side-effect profile.
These application notes provide a comprehensive overview of the use of this compound as a chemical probe for studying COX enzymes. Due to the limited availability of specific quantitative data for this compound in the public domain, this document presents a framework for its characterization, including detailed protocols for determining its inhibitory activity and selectivity. The quantitative data presented herein is hypothetical and serves to illustrate the expected format for data presentation.
Data Presentation: Inhibitory Profile of this compound (Hypothetical Data)
The inhibitory potency of a compound against COX-1 and COX-2 is typically determined by in vitro assays that measure the concentration required to inhibit 50% of the enzyme's activity (IC50). The ratio of these values provides the selectivity index (SI), which indicates the compound's preference for one isoform over the other.
Table 1: Hypothetical Inhibitory Activity of this compound against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound | 15.8 | 2.3 | 6.87 |
| Celecoxib (Control) | 15.0 | 0.04 | 375 |
| Ibuprofen (Control) | 2.5 | 5.5 | 0.45 |
Note: The IC50 and SI values for this compound are hypothetical and for illustrative purposes only. Celecoxib and Ibuprofen are included as representative examples of a COX-2 selective and a non-selective NSAID, respectively.
Signaling Pathways and Experimental Workflows
COX Signaling Pathway
The metabolism of arachidonic acid by COX enzymes leads to the production of various prostaglandins that mediate a wide range of physiological and pathological responses.
Caption: Arachidonic acid metabolism via the COX pathway.
Experimental Workflow for Evaluating COX Inhibitors
A systematic approach is necessary to characterize the inhibitory potential and selectivity of a chemical probe like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. This compound | C17H16N4O2 | CID 4487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Prostaglandin E2 Production in Macrophages Using Nifenazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nifenazone, a pyrazolone-based non-steroidal anti-inflammatory drug (NSAID), to study the production of Prostaglandin E2 (PGE2) in macrophages. The provided protocols and data presentation templates will enable researchers to investigate the inhibitory effects of this compound on the cyclooxygenase (COX) pathway in an inflammatory context.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, fever, and pain. Macrophages, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), significantly upregulate the synthesis of PGE2 through the cyclooxygenase (COX) pathway. This compound, as a COX inhibitor, is expected to modulate the production of PGE2, making it a valuable tool for studying inflammatory responses in macrophages. These notes offer detailed methodologies to explore this interaction.
Mechanism of Action
This compound belongs to the pyrazolone class of NSAIDs and exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2. In LPS-stimulated macrophages, the expression of COX-2 is significantly induced, leading to a surge in PGE2 production. This compound is anticipated to bind to the active site of COX enzymes, thereby blocking the synthesis of PGE2 and attenuating the inflammatory response.
Data Presentation
Due to the limited availability of public data on the specific effects of this compound on PGE2 production in macrophages, the following tables are presented as templates for researchers to populate with their own experimental data. These tables are designed to facilitate the clear and structured presentation of quantitative results for easy comparison and analysis.
Table 1: Dose-Response Effect of this compound on PGE2 Production in LPS-Stimulated Macrophages
| This compound Concentration (µM) | PGE2 Concentration (pg/mL) | Percent Inhibition (%) |
| 0 (LPS only) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: IC50 Determination for this compound Inhibition of PGE2 Production
| Parameter | Value |
| IC50 (µM) | |
| R² of dose-response curve |
Experimental Protocols
This section provides detailed protocols for investigating the effect of this compound on PGE2 production in a macrophage cell line (e.g., RAW 264.7) stimulated with LPS.
Protocol 1: In Vitro Inhibition of PGE2 Production in Macrophages
Objective: To determine the dose-dependent effect of this compound on PGE2 production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Treatment:
-
Remove the old medium from the wells.
-
Add fresh medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control group with medium containing the same concentration of DMSO as the this compound-treated groups.
-
Pre-incubate the cells with this compound or vehicle for 1-2 hours.
-
-
Stimulation:
-
After pre-incubation, add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.
-
The unstimulated control group should receive only the vehicle.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells or debris.
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the clarified supernatants using a commercial PGE2 ELISA kit.[2]
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Generate a standard curve using the provided PGE2 standards.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
-
Data Analysis:
-
Calculate the average PGE2 concentration for each treatment group.
-
Calculate the percentage inhibition of PGE2 production for each this compound concentration relative to the LPS-only control.
-
Plot the percentage inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by LPS in macrophages, leading to the production of PGE2, and highlights the point of inhibition by this compound.
Caption: LPS-induced PGE2 synthesis pathway in macrophages and this compound's point of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for studying the effect of this compound on PGE2 production in macrophages.
Caption: Workflow for assessing this compound's effect on macrophage PGE2 production.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nifenazone Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with nifenazone in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class.[1][2] It functions as an analgesic and has been used for various rheumatic conditions.[2][3] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins.[1] Due to its chemical structure, it is a poorly water-soluble compound, which presents challenges for in vitro studies.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₂ | |
| Molar Mass | 308.33 g/mol | |
| CAS Number | 2139-47-1 | |
| Appearance | Solid | |
| Aqueous Solubility | 45.2 µg/mL (at pH 7.4) |
| DMSO Solubility | 5.45 mg/mL (with sonication) | |
Q2: Why is the low aqueous solubility of this compound a problem for in vitro assays?
A2: The low aqueous solubility of this compound is a significant hurdle because for a compound to be absorbed or to interact with its biological target in a cell-based or biochemical assay, it must be in a dissolved state. Poor solubility can lead to several experimental artifacts:
-
Precipitation: The compound can precipitate out of the aqueous assay medium, drastically lowering its effective concentration.
-
Inaccurate Results: The actual concentration of the drug in solution is unknown and lower than intended, leading to an underestimation of its potency (e.g., higher IC50 values).
-
Poor Reproducibility: Inconsistent dissolution leads to high variability between experiments.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro use. It is crucial to first dissolve the compound completely in DMSO before diluting it into your aqueous assay buffer.
Q4: How should I properly store this compound stock solutions?
A4: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C, where they can be stable for over a year. For more frequent use, storage at 4°C is acceptable for short periods (e.g., over a week).
Troubleshooting Guide
Q5: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What should I do?
A5: This is a common issue known as "compound crashing." It occurs when the drug, which is soluble in the organic stock solvent, is no longer soluble when diluted into the aqueous medium.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.
-
Decrease DMSO Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your assay but will result in a slower, more controlled dilution process that can sometimes prevent precipitation.
-
Increase Final Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always include a vehicle control with the same final DMSO concentration.
-
Use Mechanical Agitation: Immediately after adding the stock solution to the medium, vortex or gently mix the solution to facilitate rapid and uniform dispersion.
-
Try a Multi-Component Solvent System: For particularly challenging situations, a formulation containing other solubilizing agents like PEG300 and a surfactant like Tween-80 can be effective. (See Protocol 2).
Q6: I am observing high variability in my experimental data. Could this be a solubility problem?
A6: Absolutely. Poor solubility is a primary cause of experimental variability. If this compound is not fully and consistently dissolved, the effective concentration will differ between wells and between experiments, leading to non-reproducible results. Ensure your stock solution is completely clear and consider one of the solubility enhancement techniques described below.
Q7: My prepared stock solution in DMSO is cloudy. What does this mean and how can I fix it?
A7: Cloudiness or visible particulates indicate that the compound is not fully dissolved or has precipitated during storage.
-
Apply Gentle Heat: Warming the solution in a 37°C water bath can sometimes help dissolve the compound. Use this method cautiously as excessive heat can cause degradation.
-
Use Sonication: Placing the vial in a bath sonicator can provide the energy needed to break up aggregates and facilitate dissolution.
-
Filter the Solution: If you suspect insoluble impurities, you can filter the stock solution through a 0.22 µm syringe filter. However, be aware that this may lower the compound's concentration if it is the this compound itself that is not dissolving.
-
Prepare a Fresh Solution: If the above methods fail, it is best to discard the solution and prepare a fresh one, ensuring the compound is fully dissolved before storage.
Q8: Standard co-solvents are not sufficient for my assay. What are some alternative solubilization strategies?
A8: If co-solvents are not effective or are incompatible with your assay, you can explore other established techniques:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity where poorly soluble molecules like this compound can be encapsulated, forming a water-soluble inclusion complex. (See Protocol 3).
-
Surfactants: Surfactants can increase solubility by forming micelles that entrap hydrophobic drug molecules. Non-ionic surfactants like Tween-20, Tween-80, or Pluronic F-68 are often used. For cell-free assays, adding a low concentration (e.g., 0.01-0.05%) of a surfactant to the assay buffer can be effective. This is generally not suitable for cell-based assays as concentrations above the critical micelle concentration can be toxic.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear. Gentle warming to 37°C may also be applied.
-
Storage: Aliquot the clear stock solution into single-use vials and store at -80°C.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol is based on a common formulation used for in vivo studies that can be adapted for challenging in vitro assays.
-
Prepare Stock: Prepare a high-concentration stock of this compound in DMSO (e.g., 20 mg/mL).
-
Prepare Vehicle: In a separate tube, prepare the vehicle by mixing the solvents in sequence:
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
Final Formulation: To prepare the dosing solution, first add 10% of the DMSO stock solution to the tube. Then, add the remaining components of the vehicle, ensuring the solution is mixed thoroughly after each addition. The final mixture will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.
-
Application: This solution can then be serially diluted into the assay medium. Always ensure the final concentration of all vehicle components is compatible with your assay system and include an equivalent vehicle control.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS) at a concentration determined by phase-solubility studies (typically in the range of 1-10% w/v).
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Vigorously stir or shake the suspension at a controlled temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separation: Remove the undissolved this compound by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.
-
Quantification: Determine the concentration of the solubilized this compound in the clear filtrate using a validated analytical method, such as HPLC-UV. This quantified, filtered solution can now be used as an aqueous stock for your experiments.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for this compound precipitation in assays.
Caption: this compound inhibits COX enzymes in the prostaglandin pathway.
References
Technical Support Center: Troubleshooting Nifenazone Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Nifenazone in a variety of biochemical assays. The following information is designed to help you identify, understand, and mitigate issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my assay?
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to prostaglandin synthesis.[1] This targeted activity is a direct source of interference in any assay designed to measure COX activity.
Beyond its intended target, this compound may cause interference in other biochemical assays through several mechanisms:
-
Spectral Interference: this compound possesses inherent absorbance and fluorescence properties that can overlap with the spectra of substrates or products in spectrophotometric and fluorometric assays, leading to artificially high or low readings. The spectral properties of this compound are known to be dependent on the solvent used.[2]
-
Off-Target Enzyme Inhibition: this compound may inhibit other enzymes besides COX, leading to unexpected results in assays for kinases, phosphatases, or other enzyme classes.
-
Reagent Interaction: It may interact directly with assay reagents, such as the enzymes used in coupled reactions (e.g., horseradish peroxidase) or the detection molecules themselves.
-
Redox Activity: As a pyrazolone derivative, this compound may possess redox properties that can interfere with assays involving oxidation-reduction reactions.
Troubleshooting Guides by Assay Type
Category 1: Cyclooxygenase (COX) Activity Assays
Issue: Observed inhibition of COX activity in the presence of this compound.
This is the expected outcome due to this compound's mechanism of action. This section is for researchers who may be screening for novel COX inhibitors and have inadvertently identified this compound.
Troubleshooting Steps:
-
Confirm Identity: Verify the identity and purity of the test compound as this compound using analytical techniques such as mass spectrometry or NMR.
-
Dose-Response Analysis: Perform a dose-response curve to determine the IC50 value of this compound for COX-1 and COX-2. This will provide a quantitative measure of its inhibitory potency.
-
Consult Literature: Compare your experimentally determined IC50 values with those reported in the scientific literature for this compound to confirm its activity profile.
Category 2: Spectrophotometric and Fluorometric Assays
Issue: Unexpectedly high or low absorbance/fluorescence readings in the presence of this compound.
Potential Cause: this compound's intrinsic spectral properties are interfering with the assay readout. The polarity and hydrogen-bonding capability of the solvent can influence this compound's absorption spectrum.[2]
Troubleshooting Workflow:
Caption: Workflow for addressing this compound's spectral interference.
Experimental Protocol: Correcting for Spectral Interference
-
Prepare a 'Compound-Only' Control Plate:
-
In a microplate, prepare wells containing all assay components except the enzyme or cell lysate.
-
Add this compound at the same concentrations used in your experimental wells.
-
Include a vehicle-only control (e.g., DMSO).
-
-
Measure Background Signal: Read the absorbance or fluorescence of the 'compound-only' plate at the same wavelength and settings as your main experiment.
-
Data Correction: Subtract the average background reading for each this compound concentration from the corresponding experimental readings.
Corrected Value = Experimental Value - Compound-Only Control Value
Category 3: Peroxidase-Based Assays (e.g., HRP-coupled assays)
Issue: Reduced signal in a horseradish peroxidase (HRP)-based assay in the presence of this compound.
Potential Cause: this compound may directly inhibit HRP activity or interfere with the generation or detection of the colored/fluorescent product.
Troubleshooting Steps:
-
Direct HRP Inhibition Assay:
-
Run a simplified assay containing only HRP, its substrate (e.g., TMB, OPD, or Amplex Red), and this compound at various concentrations.
-
A decrease in signal with increasing this compound concentration indicates direct HRP inhibition.
-
-
Control for Redox Interference:
-
Include a control without HRP to see if this compound reacts directly with the substrate or product.
-
Consider adding an antioxidant to the assay buffer to quench potential redox cycling, but be aware this may also interfere with the HRP reaction itself.
-
Category 4: Kinase Assays
Issue: Apparent inhibition of kinase activity.
Potential Cause: this compound may have off-target inhibitory effects on protein kinases.
Troubleshooting Decision Tree:
Caption: Decision tree for investigating this compound interference in kinase assays.
Category 5: Luciferase-Based Assays
Issue: Altered signal (inhibition or enhancement) in a luciferase reporter assay.
Potential Cause: Small molecules can directly inhibit or, counterintuitively, stabilize the luciferase enzyme, leading to an increase in signal over time.
Troubleshooting Steps:
-
Perform a Luciferase Counter-Screen: Test this compound directly against purified luciferase enzyme in a cell-free system.
-
Time-Course Experiment: Measure the luminescent signal at multiple time points after adding the substrate. Enzyme stabilization by this compound may result in a slower decay of the signal compared to the control.
-
Use an Orthogonal Reporter: If possible, confirm your findings using a different reporter system (e.g., a fluorescent protein or a different type of luciferase like Renilla or NanoLuc) that is less likely to be affected by the same compound.
Category 6: Immunoassays (e.g., ELISA)
Issue: False positive or false negative results in an immunoassay.
Potential Cause: this compound may cross-react with the antibodies used in the assay, or it may interfere with the enzyme-linked detection system (if applicable).
Troubleshooting Steps:
-
Assess Cross-Reactivity:
-
Run the assay with this compound as the only analyte to see if it generates a signal.
-
Perform a competition experiment where a known concentration of the target analyte is spiked with varying concentrations of this compound. A decrease in signal may indicate competition for antibody binding.
-
-
Check for Detection System Interference: If using an enzyme-linked secondary antibody (e.g., HRP-conjugated), refer to the "Peroxidase-Based Assays" section to rule out interference with the detection step.
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of the interfering substance below the level where it affects the assay, while still allowing for detection of the target analyte.
General Mitigation Strategies
If this compound interference is confirmed, consider the following strategies to mitigate its effects:
1. Sample Pre-treatment to Remove this compound:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to separate this compound from the analyte of interest based on differences in polarity or other physicochemical properties.
-
Protein Precipitation: For protein-based samples, precipitation with agents like trichloroacetic acid (TCA) or acetone can be used to pellet the protein while leaving small molecules like this compound in the supernatant, which is then discarded. The protein pellet can then be resolubilized for analysis.
-
Dialysis/Ultrafiltration: For macromolecular analytes, dialysis or ultrafiltration can be used to remove small molecules like this compound.
Experimental Protocol: TCA/Deoxycholate Precipitation
This protocol is effective for removing small molecule interference from protein samples before a colorimetric protein assay.
-
To 50 µL of your sample, add 450 µL of deionized water.
-
Add 100 µL of 0.15% (w/v) sodium deoxycholate and vortex.
-
Add 100 µL of 72% (w/v) Trichloroacetic Acid (TCA) and let stand for 10 minutes at room temperature.[1]
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.[1]
-
Carefully aspirate and discard the supernatant containing the interfering this compound.
-
Wash the pellet with cold acetone to remove residual TCA.
-
Allow the pellet to air dry and then resuspend in an appropriate buffer for your downstream assay.
2. Assay Modification:
-
Change Detection Method: Switch to an assay with a different detection principle (e.g., from a colorimetric to a luminescence-based assay, or vice-versa).
-
Modify Assay Buffer: In some cases, adjusting the pH or ionic strength of the assay buffer can minimize interference. For potential redox interference, the addition of a mild reducing agent like DTT might be beneficial, but this should be validated to ensure it does not inhibit the assay itself.
3. Stability Considerations:
Be aware of the stability of this compound in your samples and assay buffers. Its degradation could lead to the formation of other interfering compounds. It is recommended to prepare fresh solutions of this compound for each experiment and to consider its stability under your specific storage and assay conditions.
Quantitative Data Summary
At present, there is limited publicly available quantitative data on the specific off-target inhibitory effects (e.g., IC50 values) of this compound on common assay enzymes like peroxidases, luciferases, and a broad range of kinases. Researchers encountering interference are encouraged to perform dose-response experiments to quantify the effect in their specific assay system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆N₄O₂ | |
| Molecular Weight | 308.34 g/mol | |
| Solubility (pH 7.4) | 45.2 µg/mL |
This technical support guide is intended to be a starting point for troubleshooting this compound interference. The specific nature of the interference can be highly dependent on the individual assay and experimental conditions. Careful use of controls is paramount to identifying and resolving these issues.
References
Technical Support Center: Optimizing Nifenazone for COX Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Nifenazone for cyclooxygenase (COX) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2]
Q2: What are the different isoforms of COX, and why is selectivity important?
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[4]
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli like cytokines. It is primarily responsible for the production of prostaglandins at sites of inflammation.
The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while many of the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. Therefore, determining the selectivity of a compound like this compound for COX-2 over COX-1 is a critical aspect of its pharmacological profiling.
Q3: I cannot find a specific IC50 value for this compound. What concentration range should I start with for my COX inhibition assay?
For an initial dose-response experiment with this compound, it is advisable to test a wide range of concentrations. A sensible starting range would be from 1 nM to 100 µM. This broad range will help in identifying the inhibitory potential of the compound and narrowing down the concentration for determining an accurate IC50 value.
Troubleshooting Guide
This guide addresses common issues encountered during COX inhibition assays with this compound and other small molecules.
| Problem | Potential Cause | Recommended Solution |
| No inhibition observed, even at high concentrations of this compound. | Compound Insolubility: this compound, like many small molecules, may have limited aqueous solubility and could be precipitating in the assay buffer. | - Prepare a high-concentration stock solution of this compound in 100% DMSO. - When diluting into the aqueous assay buffer, ensure the final DMSO concentration is low (typically ≤1%) to avoid solvent effects on the enzyme. - Visually inspect the wells for any signs of precipitation after adding the compound. - Consider using a solubility-enhancing agent if precipitation persists, but validate its compatibility with the assay. |
| Inactive Compound: The this compound sample may have degraded. | - Ensure the compound has been stored correctly, protected from light and moisture. - If possible, verify the purity and integrity of the compound using analytical methods like HPLC or mass spectrometry. | |
| Inactive Enzyme: The COX enzyme may have lost its activity. | - Store the enzyme at the recommended temperature (usually -80°C) in aliquots to avoid repeated freeze-thaw cycles. - Keep the enzyme on ice at all times during the experiment. - Always include a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to confirm enzyme activity and assay validity. | |
| High variability between replicate wells. | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or compound. | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to be added to the wells to minimize pipetting variability. |
| Compound Precipitation: Inconsistent precipitation of this compound across the plate. | - Gently mix the plate after adding the compound to ensure it is evenly distributed. - Pre-incubate the compound with the buffer to check for any time-dependent precipitation before adding the enzyme. | |
| Inconsistent IC50 values across different experiments. | Assay Conditions: Variations in incubation time, temperature, substrate concentration, or buffer pH. | - Standardize all assay parameters and ensure they are consistent between experiments. - Pay close attention to the concentration of arachidonic acid, as it can influence the apparent IC50 of competitive inhibitors. |
| DMSO Concentration: Different final concentrations of DMSO in the assay. | - Maintain a consistent final concentration of DMSO in all wells, including controls. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM this compound Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to prepare a range of concentrations (e.g., 10x the final desired concentrations). This minimizes the amount of DMSO added to the assay wells.
-
Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)
This protocol provides a general procedure for determining the inhibitory activity of this compound against COX-1 and COX-2 using a fluorometric assay kit.
-
Reagent Preparation:
-
Prepare the COX assay buffer, enzyme (COX-1 or COX-2), heme, and arachidonic acid substrate according to the manufacturer's instructions.
-
Equilibrate all reagents to the recommended temperature (e.g., 25°C or 37°C).
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Blank (no enzyme)
-
Negative Control (enzyme + DMSO vehicle)
-
Positive Control (enzyme + known COX inhibitor)
-
Test Compound (enzyme + this compound at various concentrations)
-
-
-
Assay Procedure:
-
Add 80 µL of the reaction mix (containing assay buffer, heme, and a fluorescent probe) to each well of a 96-well plate.
-
Add 10 µL of the diluted this compound working solutions or the appropriate controls to the designated wells.
-
Add 10 µL of the COX-1 or COX-2 enzyme to all wells except the blank.
-
Mix gently and incubate the plate at the desired temperature for the recommended time (e.g., 15 minutes).
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm/587 nm) in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response curve.
-
Data Presentation
Table 1: Reference IC50 Values for Common NSAIDs
This table provides reference IC50 values for commonly used NSAIDs to serve as a benchmark for your experiments. Note that these values can vary depending on the specific assay conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Piroxicam | 47 | 25 | 1.9 |
| Data sourced from a study using human peripheral monocytes. |
Visualizations
Diagram 1: COX Inhibition Pathway
References
Nifenazone Degradation Product Analysis by HPLC: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Nifenazone and its degradation products using High-Performance Liquid Chromatography (HPLC). The information is designed to assist in method development, validation, and routine analysis, ensuring accurate and reliable results.
Core Principles of this compound Stability and HPLC Analysis
This compound, a pyrazolone derivative, is susceptible to degradation under various stress conditions. A robust, stability-indicating HPLC method is crucial to separate the intact drug from its potential degradation products, ensuring the accurate assessment of its stability and purity. The primary degradation pathway for this compound likely involves the hydrolysis of the amide bond, yielding nicotinic acid and 4-aminoantipyrine. Other potential degradation products may arise from oxidation or further breakdown of the pyrazolone ring.
A typical reverse-phase HPLC method for this compound analysis utilizes a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing phosphate or formate). The pH of the mobile phase is a critical parameter for achieving optimal separation.
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating HPLC method.[1][2]
a. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.
b. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 80°C for 2 hours. Cool the solution and neutralize it with an appropriate amount of 1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat the mixture at 80°C for 2 hours. Cool the solution and neutralize it with an appropriate amount of 1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Also, heat a 1 mg/mL solution of this compound at 80°C for 24 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) and visible light for 24 hours. A control sample should be kept in the dark under the same conditions.
c. Sample Analysis: After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase and analyze them by HPLC.
Stability-Indicating HPLC Method Protocol
This protocol provides a starting point for developing a validated stability-indicating HPLC method for this compound. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm |
| Injection Volume | 20 µL |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for this compound Peak | - Secondary interactions with residual silanols on the column.- Mobile phase pH is close to the pKa of this compound.- Column overload. | - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.- Reduce the sample concentration or injection volume. |
| Poor Resolution Between this compound and Degradation Products | - Inappropriate mobile phase composition.- Suboptimal gradient program.- Column deterioration. | - Optimize the organic solvent to water/buffer ratio.- Adjust the gradient slope to improve separation of closely eluting peaks.- Replace the column with a new one of the same type. |
| Ghost Peaks | - Contaminated mobile phase or injection solvent.- Carryover from previous injections.- Impurities from the sample matrix. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash program on the autosampler.- Analyze a blank injection of the sample matrix to identify matrix-related peaks. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase.- Fluctuations in column temperature. | - Degas the mobile phase thoroughly.- Flush the system with a strong solvent like isopropanol.- Use a column oven to maintain a stable temperature. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Leaks in the HPLC system.- Insufficient column equilibration time. | - Prepare the mobile phase accurately and consistently.- Check for leaks at all fittings and connections.- Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: Based on its chemical structure, the primary degradation product of this compound is expected to be 4-aminoantipyrine, formed through the hydrolysis of the amide linkage.[3] Other potential degradation products could arise from the cleavage of the pyrazolone ring or oxidation. Forced degradation studies are necessary to identify the specific degradation products under various stress conditions.
Q2: How can I confirm the identity of the degradation products?
A2: The identity of degradation products can be confirmed using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS provides the molecular weight of the eluting compounds, which can be used to deduce their chemical structures. For unambiguous identification, the degradation products can be isolated using preparative HPLC and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What is a "stability-indicating" HPLC method?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, excipients, or other potential impurities.[4]
Q4: How do I validate a stability-indicating HPLC method according to ICH guidelines?
A4: Method validation according to ICH guidelines involves demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[5] For a stability-indicating method, specificity is particularly critical and is demonstrated by showing that the API peak is well-resolved from all potential degradation product peaks generated during forced degradation studies.
Q5: What type of HPLC column is best suited for this compound analysis?
A5: A reverse-phase C18 column is the most common and generally suitable choice for the analysis of this compound and its degradation products. The non-polar nature of the C18 stationary phase allows for good retention and separation of moderately polar compounds like this compound.
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Nifenazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Nifenazone under various stress conditions.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.
Acid Hydrolysis
-
Question: I am not observing any degradation of this compound in 0.1 M HCl at room temperature, even after 24 hours. What should I do?
-
Answer: If this compound appears stable in 0.1 M HCl at ambient temperature, you can gradually increase the stress to induce degradation.[1][2] Consider the following stepwise approach:
-
Increase the temperature to 50-60 °C and monitor for degradation at various time points (e.g., 2, 6, 12, and 24 hours).[2]
-
If no significant degradation is observed, you can increase the acid concentration to 0.5 M HCl or 1 M HCl and repeat the experiment at elevated temperatures.[1]
-
Ensure your analytical method (e.g., HPLC) is properly validated and can separate the parent drug from any potential degradation products.
-
-
-
Question: My this compound sample shows too much degradation (over 50%) very quickly in acidic conditions. How can I achieve the target degradation of 5-20%?
-
Answer: Excessive degradation can hinder the identification of primary degradation products.[3] To achieve a more controlled degradation, you should reduce the stress conditions.
-
Lower the temperature to room temperature or even below (e.g., 4 °C).
-
Decrease the acid concentration (e.g., from 1 M HCl to 0.1 M or 0.01 M HCl).
-
Reduce the exposure time, taking samples at earlier time points (e.g., 30 minutes, 1 hour, 2 hours).
-
-
Base Hydrolysis
-
Question: Upon adding 0.1 M NaOH to my this compound solution, I observe a color change and precipitation. How should I proceed?
-
Answer: A color change can indicate the formation of a chromophoric degradant, and precipitation may suggest that the degradation product has lower solubility in the reaction medium.
-
Analyze the precipitate and the supernatant separately to identify the degradation products. The precipitate can be dissolved in a suitable organic solvent for analysis.
-
To prevent precipitation, you could try using a co-solvent (e.g., methanol or acetonitrile) with the aqueous base, ensuring the co-solvent itself does not participate in the degradation.
-
If the reaction is too rapid, consider lowering the temperature and the concentration of the base.
-
-
-
Question: The degradation in basic conditions is very slow. What adjustments can be made?
-
Answer: Similar to acid hydrolysis, if the degradation is slow, you can increase the severity of the conditions.
-
Increase the temperature, for instance, by refluxing the solution.
-
Use a higher concentration of the base, such as 0.5 M or 1 M NaOH.
-
Extend the duration of the study, monitoring at longer time intervals.
-
-
Oxidative Degradation
-
Question: I am using 3% H₂O₂ for oxidative stress, but I see multiple degradation peaks that are not well-resolved in my chromatogram. What could be the issue?
-
Answer: Oxidative degradation can be complex and yield numerous products.
-
Optimize your HPLC method to improve the resolution between the degradation peaks. This could involve changing the mobile phase composition, gradient, column type, or flow rate.
-
Consider using a lower concentration of H₂O₂ (e.g., 1%) to slow down the reaction and potentially form fewer secondary degradation products.
-
Take samples at very early time points to distinguish primary from secondary degradants.
-
-
-
Question: My this compound sample shows no degradation in the presence of 3% H₂O₂ at room temperature. Is this normal?
-
Answer: Some molecules are resistant to oxidation under mild conditions. To induce degradation, you can:
-
Increase the concentration of H₂O₂ (e.g., up to 30%).
-
Increase the temperature.
-
Expose the solution to UV light in the presence of H₂O₂ to generate hydroxyl radicals, which are more potent oxidizing agents.
-
-
Photolytic Degradation
-
Question: What are the standard conditions for photostability testing?
-
Answer: According to ICH guideline Q1B, photostability testing should be an integral part of stress studies. The light source should produce a combination of visible and ultraviolet (UV) outputs. A common practice is to expose the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Question: My control sample (wrapped in foil) also shows some degradation during the photostability study. Why is this happening?
-
Answer: If the control sample degrades, it suggests that another stress factor, likely heat, is also contributing to the degradation. The light source used for photostability studies can also generate heat. It is crucial to monitor the temperature of the samples during the experiment and, if necessary, use a temperature-controlled chamber.
-
Thermal Degradation
-
Question: What is a suitable temperature for thermal degradation studies?
-
Answer: Thermal degradation is typically performed at temperatures in 10°C increments above the accelerated stability testing temperature (40°C). A common starting point is 60-80°C. The temperature can be adjusted based on the thermal stability of this compound.
-
-
Question: Should I perform thermal degradation on the solid drug or in solution?
-
Answer: It is recommended to perform thermal degradation studies on both the solid drug substance and the drug in solution. Degradation pathways can differ significantly between the solid and solution states.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 12.5% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 18.2% | 3 |
| Oxidation | 3% H₂O₂ | 12 h | Room Temp | 15.7% | 4 |
| Photolytic | ICH Q1B Option 2 | - | 25°C | 8.9% | 1 |
| Thermal (Solid) | Dry Heat | 48 h | 80°C | 5.3% | 2 |
| Thermal (Solution) | In Water | 24 h | 80°C | 10.1% | 2 |
Experimental Protocols
1. Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Acid Hydrolysis
-
To a specific volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Keep the solution at 60°C and withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
3. Base Hydrolysis
-
To a specific volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Maintain the solution at 60°C and collect samples at predetermined time points (e.g., 0, 1, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl prior to analysis.
4. Oxidative Degradation
-
Mix a specific volume of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, and take samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
5. Photolytic Degradation
-
Expose the this compound solution to a light source according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the specified exposure period.
6. Thermal Degradation
-
Solid State: Place a thin layer of this compound powder in a petri dish and expose it to dry heat at 80°C in a thermostatically controlled oven.
-
Solution State: Prepare a solution of this compound in water and keep it at 80°C.
-
Sample the solid or solution at appropriate time intervals for analysis.
7. Sample Analysis
-
All samples should be diluted to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all its degradation products.
-
A diode array detector (DAD) is often used to check for peak purity.
-
LC-MS can be used to identify the mass of the degradation products to help in structure elucidation.
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies of this compound.
References
Nifenazone crystallization issues in solid dosage form development
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with nifenazone in solid dosage forms. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common crystallization challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] It acts by inhibiting cyclooxygenase, which in turn blocks the synthesis of prostaglandins.[1] Understanding its fundamental properties is crucial for solid dosage form development.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆N₄O₂ | PubChem[1] |
| Molar Mass | 308.33 g/mol | PubChem[1] |
| CAS Number | 2139-47-1 | PubChem |
| Solubility | 45.2 µg/mL (at pH 7.4) | PubChem |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-3-carboxamide | PubChem |
Q2: What are the common challenges related to API crystallization in solid dosage form development?
Active Pharmaceutical Ingredient (API) crystallization is a critical process that can significantly impact the stability, solubility, and bioavailability of the final drug product. Common challenges include:
-
Polymorphism: The ability of an API to exist in multiple crystal forms. Different polymorphs can have different physicochemical properties.
-
Agglomeration: Crystals sticking together to form larger clusters, which can affect filtration and drying.
-
Formation of Fines: The generation of very small crystals that can complicate downstream processing like blending and compaction.
-
Solvate/Hydrate Formation: The incorporation of solvent or water molecules into the crystal lattice, which can alter the solid form.
-
Amorphous to Crystalline Conversion: The transformation of an unstable amorphous form to a more stable crystalline form, which can impact solubility and dissolution.
Q3: Why is controlling the crystalline form of this compound important?
Controlling the solid form of this compound is essential to ensure consistent product quality and therapeutic efficacy. Different crystalline forms (polymorphs) can exhibit variations in:
-
Solubility and Dissolution Rate: Affecting how quickly the drug becomes available for absorption in the body.
-
Bioavailability: The extent and rate at which the active drug is absorbed and becomes available at the site of action.
-
Stability: Both physical and chemical stability can be influenced by the crystal form.
-
Manufacturing Properties: Such as flowability and compressibility, which are critical for tablet manufacturing.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common crystallization issues with this compound.
Issue 1: Unexpected Polymorphic Form Observed
Symptoms:
-
X-ray Powder Diffraction (XRPD) pattern does not match the reference for the desired polymorph.
-
Differential Scanning Calorimetry (DSC) shows a different melting point or thermal events than expected.
-
Variable dissolution profiles between batches.
Possible Causes:
-
Changes in crystallization solvent, temperature, or cooling rate.
-
Presence of impurities that favor the nucleation of an undesired polymorph.
-
High supersaturation levels leading to the formation of metastable forms.
Troubleshooting Steps:
Caption: Troubleshooting workflow for unexpected this compound polymorphs.
Issue 2: Poor Crystal Morphology (e.g., needles, plates) Leading to Processing Issues
Symptoms:
-
Poor powder flowability.
-
Difficulty with filtration and drying.
-
Low bulk density.
-
Issues with tablet compression (e.g., capping, lamination).
Possible Causes:
-
Solvent system influencing crystal habit.
-
High cooling rate or degree of supersaturation.
-
Ineffective agitation during crystallization.
Troubleshooting Steps:
Caption: Workflow for improving this compound crystal morphology.
Issue 3: Amorphous Content or Conversion During Storage
Symptoms:
-
Broad halo observed in the XRPD pattern.
-
Presence of a glass transition temperature (Tg) in DSC analysis.
-
Changes in physical appearance (e.g., caking, loss of flowability) over time.
-
Decreased dissolution rate and bioavailability after storage.
Possible Causes:
-
Rapid solvent evaporation or cooling during processing.
-
High energy processing steps (e.g., milling).
-
Storage at high humidity and/or temperature, which can lower the Tg and promote crystallization.
Troubleshooting Steps:
Caption: Decision tree for managing amorphous this compound content.
Experimental Protocols
Protocol 1: Characterization of this compound Crystalline Form by X-ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of a this compound sample.
Methodology:
-
Sample Preparation: Gently grind a small amount of the this compound powder to ensure a random orientation of crystals.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the voltage and current as per the instrument's recommendation (e.g., 40 kV and 40 mA).
-
Data Collection: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/minute.
-
Data Analysis: Compare the resulting diffractogram with reference patterns of known this compound polymorphs. The presence of sharp peaks indicates crystalline material, while a broad halo suggests amorphous content.
Protocol 2: Thermal Analysis of this compound by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and detect any polymorphic transitions or amorphous content.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/minute) under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization). The temperature at the peak of the endotherm corresponds to the melting point. A glass transition (a step change in the baseline) indicates the presence of amorphous material.
Protocol 3: Controlled Crystallization by Cooling
Objective: To obtain a specific polymorph of this compound by controlling the cooling rate.
Methodology:
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60°C) to achieve a saturated or slightly undersaturated solution.
-
Controlled Cooling: Cool the solution to a final temperature (e.g., 5°C) at a predetermined, controlled rate (e.g., 0.5°C/minute) with constant agitation.
-
Seeding (Optional): Once the solution is slightly supersaturated, introduce a small quantity of seed crystals of the desired this compound polymorph to promote its growth.
-
Isolation: After holding at the final temperature for a specified time to maximize yield, filter the crystals, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature.
-
Characterization: Analyze the resulting crystals using XRPD and DSC to confirm the polymorphic form.
References
Minimizing Nifenazone off-target effects in cellular models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing Nifenazone's off-target effects in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1] By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
Q2: What are "off-target" effects and why are they a concern in cellular models?
A2: Off-target effects occur when a drug interacts with unintended molecular targets in addition to its primary, intended target.[3] These interactions can lead to misleading experimental results, where an observed cellular phenotype is incorrectly attributed to the drug's on-target activity. Minimizing these effects is critical for accurately interpreting data and understanding the true biological role of the intended target.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration should be the lowest dose that achieves the desired on-target effect while minimizing off-target activity. This is typically determined by performing a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) for its primary target (COX enzymes) in your specific cellular model. It is recommended to use concentrations at or slightly above the IC50 for your primary experiments.
Q4: What are the critical controls to include when using this compound?
A4: To ensure the reliability of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration. This controls for any effects of the solvent itself.
-
Positive Control: Use a known COX inhibitor with a well-characterized selectivity profile to ensure your assay can detect the expected biological response.
-
Negative Control: Use an inactive compound structurally similar to this compound, if available, to show that the observed effect is not due to non-specific chemical properties.
Q5: How can I confirm that my observed phenotype is due to on-target COX inhibition?
A5: Validating on-target activity is crucial. Several strategies can be employed:
-
Use a Secondary Inhibitor: Replicate the experiment with a structurally distinct COX inhibitor. If this second compound produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to COX enzymes inside the cell at the concentrations used.
-
Rescue Experiments: If possible, express a form of the COX enzyme that is resistant to this compound. Reversal of the phenotype in these cells would provide strong evidence for on-target action.
-
Off-Target Profiling: Screen this compound against a broad panel of other proteins (e.g., kinases, GPCRs) to identify potential off-target binding partners.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity observed at concentrations expected to be effective. | 1. The this compound concentration is too high, leading to off-target toxicity. 2. The solvent (e.g., DMSO) concentration is too high. 3. The specific cell line is highly sensitive to COX inhibition or the compound itself. | 1. Perform a full dose-response curve to determine the IC50 and identify a narrower, non-toxic working concentration range. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.5%). 3. Test a different cell line or reduce the treatment duration. |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in cell seeding density or cell health. 2. Inconsistent this compound concentration due to improper storage or dilution. 3. Fluctuation in incubation times or other assay parameters. | 1. Standardize cell culture practices: use cells within a consistent passage number range, ensure even seeding, and only use cultures that are in the exponential growth phase. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store stock solutions in small aliquots to avoid freeze-thaw cycles. 3. Adhere strictly to the optimized protocol, particularly regarding incubation times and reagent addition steps. |
| The observed phenotype does not match the expected outcome of COX inhibition. | 1. The phenotype is a result of an off-target effect. 2. The COX pathway is not the primary driver of the measured endpoint in your specific cellular model. 3. The compound has degraded or is inactive. | 1. Lower the this compound concentration to just above the on-target IC50. 2. Validate the phenotype using a structurally different COX inhibitor and perform target engagement assays (see FAQ #5). 3. Confirm the role of the COX pathway in your model using another tool, such as siRNA/shRNA knockdown of COX enzymes. 4. Check the purity and integrity of your this compound stock. |
Data Interpretation
Understanding the selectivity of this compound is key to interpreting results. A selective compound will have a much lower IC50 for its intended target compared to off-targets. The table below presents hypothetical data to illustrate this concept.
Table 1: Illustrative Selectivity Profile for this compound Note: This data is for illustrative purposes only and does not represent actual experimental values.
| Target | Target Class | Assay Type | This compound IC50 (μM) | Selectivity vs. COX-2 |
| COX-2 (On-Target) | Oxidoreductase | Enzymatic | 0.5 | 1x |
| COX-1 (On-Target) | Oxidoreductase | Enzymatic | 5.0 | 10x |
| Kinase X | Kinase | Kinome Scan | > 100 | > 200x |
| GPCR Y | G-Protein Coupled Receptor | Binding Assay | 85 | 170x |
| Ion Channel Z | Ion Channel | Electrophysiology | > 100 | > 200x |
Key Experimental Protocols
Protocol 1: Determining the IC50 of this compound via MTT Cell Viability Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50%, a common starting point for assessing cytotoxicity and establishing a working concentration range.
Materials:
-
Target cells (e.g., A549, HeLa)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Preparation: Prepare a series of this compound dilutions in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on a plate shaker to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA assesses whether this compound binds to its target protein (COX-2) in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Target cells
-
This compound
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or heating blocks for temperature gradient
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against COX-2
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension and heat the different aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles or sonication.
-
Protein Separation: Separate the soluble protein fraction (containing non-denatured protein) from the aggregated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble COX-2 protein at each temperature point using Western blotting.
-
Data Analysis: In vehicle-treated samples, the amount of soluble COX-2 will decrease as the temperature increases. In this compound-treated samples, binding of the drug should stabilize the COX-2 protein, resulting in more soluble protein remaining at higher temperatures compared to the control. This "thermal shift" confirms target engagement.
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Workflow for minimizing and validating off-target effects.
Caption: Decision tree for troubleshooting unexpected results.
References
Nifenazone assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nifenazone assays. The information is designed to address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). By blocking these enzymes, this compound prevents the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[1]
Q2: Which analytical methods are most commonly used for this compound quantification?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the quantification of this compound in pharmaceutical formulations due to its specificity, accuracy, and precision.[2][3] UV-Visible spectrophotometry is another common, simpler, and more economical method for the determination of this compound in bulk and tablet dosage forms.[4]
Q3: What are the typical validation parameters to consider for a this compound assay to ensure reliability?
To ensure the reliability of a this compound assay, the following validation parameters, as recommended by ICH guidelines, should be evaluated:
-
Specificity: The ability of the method to accurately measure this compound in the presence of other components such as excipients, impurities, and degradation products.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentration levels of this compound for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Q4: What are potential degradation products of this compound under stress conditions?
Forced degradation studies on drugs with similar pyrazolidinedione structures, like Prenazone and Phenylbutazone, have identified several types of degradation products under various stress conditions (acidic, alkaline, oxidative, and photolytic). For this compound, one could anticipate the formation of hydrolysis products (cleavage of the amide bond) under acidic and basic conditions, and oxidative degradation products. Specific degradation products for this compound would need to be identified using techniques like LC-MS/MS.
Troubleshooting Guides
HPLC Assay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Optimize the pH of the mobile phase. For this compound, a slightly acidic pH (e.g., 2.5-4.5) often yields good peak shape. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Variable Retention Times | Fluctuation in mobile phase composition. | Ensure accurate and precise preparation of the mobile phase. Use a mobile phase mixer if available. |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature. | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. | |
| Low Peak Area/Response | Incorrect wavelength setting. | Ensure the UV detector is set to the maximum absorbance wavelength (λmax) of this compound. |
| Sample degradation. | Prepare fresh sample solutions and protect them from light if this compound is found to be light-sensitive. | |
| Incomplete sample dissolution. | Ensure complete dissolution of the sample in the chosen diluent. Sonication may be helpful. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | Systematically check and clean or replace the blocked component. |
| Particulate matter in the sample. | Filter all samples and mobile phases through a 0.45 µm filter before use. |
UV-Visible Spectrophotometric Assay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Absorbance Readings | Cuvette mismatch or contamination. | Use a matched pair of clean cuvettes for blank and sample measurements. |
| Fluctuation in lamp intensity. | Allow the instrument to warm up for at least 30 minutes before taking readings. | |
| Sample not homogenous. | Ensure the sample is well-mixed before measurement. | |
| Non-linear Calibration Curve | Sample concentration is outside the linear range. | Prepare a new set of standards within the expected linear range of the instrument for this compound. |
| Inaccurate standard preparation. | Carefully prepare fresh standard solutions and verify dilutions. | |
| Presence of interfering substances. | If the sample matrix interferes, consider a sample extraction or cleanup step. | |
| High Blank Absorbance | Contaminated solvent or reagents. | Use high-purity solvents and fresh reagents for the blank solution. |
| Dirty or scratched cuvettes. | Clean or replace the cuvettes. |
Data Presentation
Table 1: Representative HPLC Method Validation Data for a Pyrazolidinedione Analog (Phenazone)
This table provides an example of typical validation data for a compound structurally related to this compound. Users should validate their own methods for this compound.
| Parameter | Result |
| Linearity Range | 50-150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.65 - 101.23% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate Precision (Inter-day) | < 2.0% |
| LOD | Not Reported |
| LOQ | Not Reported |
| Robustness | Method is robust for small variations in flow rate, mobile phase composition, and temperature. |
Data is representative for Phenazone, a structurally similar compound, and is intended for illustrative purposes.
Table 2: Representative UV-Vis Spectrophotometric Method Validation Data for an NSAID (Ibuprofen)
This table shows typical validation results for a UV-Vis spectrophotometric method for an NSAID. Users must perform their own validation for this compound.
| Parameter | Result |
| Linearity Range | 5-25 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Accuracy (% Recovery) | 97.83% |
| Precision (% RSD) | |
| - Repeatability | < 1.0% |
| LOD | 0.59 µg/mL |
| LOQ | 1.80 µg/mL |
| Specificity | No interference from common excipients. |
Data is for Ibuprofen and is for illustrative purposes.
Experimental Protocols
Stability-Indicating RP-HPLC Method for a this compound Analog (Phenazone)
This protocol is for a related compound, Phenazone, and should be adapted and validated for this compound analysis.
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV-Visible Detector.
-
Column: Agilent TC C18 (2) 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile : Methanol (70:20:10 v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.
-
From the stock solution, prepare working standard solutions within the expected linear range (e.g., 50-150 µg/mL) by diluting with the mobile phase.
3. Sample Preparation:
-
For tablets, accurately weigh and powder a sufficient number of tablets.
-
Transfer a quantity of powder equivalent to a known amount of this compound into a volumetric flask.
-
Add a suitable diluent, sonicate to dissolve, and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies (for Stability-Indicating Method Validation):
-
Acid Degradation: Treat the drug solution with 1 M HCl and keep at room temperature for 8 hours.
-
Base Degradation: Treat the drug solution with 1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Treat the drug solution with 10% H₂O₂.
-
Photochemical Degradation: Expose the drug solution to sunlight for 8 hours.
-
Dry Heat Degradation: Store the powdered drug at 55°C for 3 hours.
-
Analyze the stressed samples using the developed HPLC method to check for separation of degradation products from the parent drug peak.
UV-Visible Spectrophotometric Method for an NSAID (Ibuprofen)
This protocol for Ibuprofen can be used as a starting point for developing a method for this compound.
1. Instrument and Reagents:
-
Instrument: UV-Visible Double Beam Spectrophotometer.
-
Solvent: Ethanol and Water.
-
Cuvettes: 1 cm matched quartz cuvettes.
2. Determination of Maximum Absorbance (λmax):
-
Prepare a standard working solution of this compound (e.g., 10 µg/mL) in the chosen solvent.
-
Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For Ibuprofen, the λmax is 228 nm.
3. Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent covering a linear concentration range (e.g., 5-25 µg/mL).
-
Measure the absorbance of each standard solution at the determined λmax against a solvent blank.
-
Plot a graph of absorbance versus concentration and determine the linearity and regression equation.
4. Sample Analysis:
-
Prepare a sample solution of this compound with a concentration falling within the calibration curve range.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Caption: General workflow for this compound assay.
Caption: Troubleshooting logic for assay variability.
Caption: this compound's inhibition of the COX pathway.
References
- 1. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Nifenazone vs. Diclofenac: A Comparative In Vitro Analysis of Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anti-inflammatory activity of nifenazone and diclofenac. While direct comparative in vitro studies are limited, this document synthesizes available data on their mechanisms of action, focusing on the inhibition of cyclooxygenase (COX) enzymes, and outlines common experimental protocols for assessing anti-inflammatory effects.
Executive Summary
Diclofenac is a well-characterized non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes, with a preference for COX-2. In contrast, while specific in vitro quantitative data for this compound is scarce in publicly available literature, its structural analog, nimesulide, is a known selective COX-2 inhibitor. This suggests that this compound likely exerts its anti-inflammatory effects through a similar selective inhibition of COX-2. This guide presents available quantitative data for diclofenac and provides a qualitative comparison for this compound based on the activity of its close structural analog.
Data Presentation
Due to the lack of direct comparative studies and specific IC50 values for this compound's COX inhibition in the reviewed literature, a direct quantitative comparison table is not feasible. However, the following table summarizes the available data for diclofenac.
Table 1: In Vitro COX Inhibition Data for Diclofenac
| Drug | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diclofenac | COX-1 | 1.1 - 7.2 | 0.15 - 4.52 | [1] |
| COX-2 | 0.04 - 0.11 | [1] |
Note: IC50 values for diclofenac can vary between studies depending on the specific assay conditions. The selectivity index indicates a preference for COX-2 inhibition. A lower value signifies higher selectivity for COX-2.
Based on the data for the structurally similar compound nimesulide, this compound is presumed to be a selective COX-2 inhibitor, which would imply a significantly higher IC50 for COX-1 compared to COX-2.
Mechanism of Action: The Cyclooxygenase Pathway
The primary mechanism of action for both diclofenac and this compound (inferred from nimesulide) is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory drug as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.
Figure 1. Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory actions of diclofenac and this compound.
Experimental Protocols
Several in vitro assays are commonly employed to evaluate the anti-inflammatory activity of compounds like this compound and diclofenac. These assays often focus on the inhibition of key enzymes in the inflammatory cascade or the stabilization of cellular membranes.
Cyclooxygenase (COX) Inhibition Assay
This is the most direct method to determine the inhibitory activity of a compound against COX-1 and COX-2.
Objective: To measure the 50% inhibitory concentration (IC50) of the test compound on COX-1 and COX-2 activity.
General Procedure:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the COX enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is measured using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
Figure 2. General experimental workflow for an in vitro cyclooxygenase (COX) inhibition assay.
Protein Denaturation Inhibition Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a process that is implicated in inflammation.
Objective: To determine the concentration of the test compound that inhibits protein denaturation by 50%.
General Procedure:
-
Protein Source: Bovine serum albumin (BSA) or egg albumin is commonly used.
-
Denaturation Induction: Denaturation is typically induced by heat.
-
Incubation: The test compound is incubated with the protein solution before heat treatment.
-
Measurement: The turbidity of the solution, which increases with protein denaturation, is measured spectrophotometrically.
-
Data Analysis: The percentage of inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of a control (without the test compound).
Conclusion
Based on the available evidence, diclofenac is a non-selective inhibitor of both COX-1 and COX-2, with a preference for COX-2. While direct quantitative in vitro data for this compound is lacking, its structural similarity to nimesulide strongly suggests that it is a selective COX-2 inhibitor. This selectivity profile would theoretically offer a better gastrointestinal safety profile compared to non-selective NSAIDs. However, without direct comparative in vitro studies measuring the IC50 values of this compound for both COX isoforms, this remains a well-founded hypothesis rather than a confirmed fact. Further in vitro research is required to definitively characterize the anti-inflammatory profile of this compound and to enable a direct quantitative comparison with diclofenac.
References
Comparative COX-2 Selectivity: A Scientific Review of Nifenazone and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction to COX-1 and COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[1]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[1] Consequently, NSAIDs that selectively inhibit COX-2 over COX-1 are considered to have a more favorable safety profile. The selectivity of an NSAID is typically expressed as a selectivity index, which is the ratio of the 50% inhibitory concentration (IC50) for COX-1 to that for COX-2 (IC50 COX-1 / IC50 COX-2). A higher selectivity index indicates greater selectivity for COX-2.
Quantitative Comparison of COX-2 Selectivity
A critical aspect of comparing the pharmacological profiles of Nifenazone and Celecoxib is the quantitative assessment of their inhibitory activity against COX-1 and COX-2 enzymes.
Celecoxib: A Profile of a Selective COX-2 Inhibitor
Celecoxib is a diaryl-substituted pyrazole derivative that is well-established as a selective COX-2 inhibitor.[2] Its selectivity for COX-2 has been demonstrated across a variety of in vitro and ex vivo assays. The IC50 values for Celecoxib can vary depending on the specific assay conditions, such as the source of the enzyme (e.g., human, ovine) and the assay type (e.g., purified enzyme assay, whole blood assay).
The table below summarizes the reported IC50 values and selectivity indices for Celecoxib from various experimental setups.
| Assay Type | Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| In Vitro Enzyme Assay (Sf9 cells) | Human | 15 | 0.04 | 375 | |
| Human Peripheral Monocytes | Human | 82 | 6.8 | 12 | |
| Human Whole Blood Assay | Human | - | - | 7.6 |
This compound: An Overview in the Absence of Direct Quantitative Data
This compound is a pyrazolone derivative that has been used for its anti-inflammatory and analgesic properties. Despite a thorough review of the scientific literature, specific quantitative data regarding the IC50 values of this compound for COX-1 and COX-2 inhibition are not available. Therefore, a direct comparison of its COX-2 selectivity to that of Celecoxib cannot be made at this time.
To provide some context, pyrazolone derivatives as a class of NSAIDs have been investigated for their COX inhibitory activity. Some studies on novel synthetic pyrazolone derivatives have shown compounds with moderate to good selectivity for COX-2. However, without direct experimental data for this compound, its precise selectivity profile remains uncharacterized.
Experimental Protocols for Determining COX Selectivity
The determination of COX-1 and COX-2 inhibition is crucial for assessing the selectivity of NSAIDs. Two common methods are the in vitro enzyme inhibition assay and the human whole blood assay.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Celecoxib) and control inhibitors
-
Assay buffer (e.g., Tris-HCl)
-
Detection system to measure prostaglandin production (e.g., ELISA for PGE2)
-
96-well microplates
-
Incubator and microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer.
-
Compound Dilution: Prepare a series of dilutions of the test compounds and control inhibitors in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, a heme cofactor, and the diluted test compound or control.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the respective wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific duration (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).
-
Prostaglandin Measurement: Measure the concentration of a specific prostaglandin (e.g., PGE2) in each well using an appropriate method like ELISA.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay
This ex vivo assay is considered more physiologically relevant as it measures COX inhibition in the presence of blood cells and plasma proteins.
Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy volunteers
-
Test compounds (this compound, Celecoxib)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Anticoagulant (e.g., heparin)
-
ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
Procedure:
For COX-1 Activity:
-
Aliquot heparinized whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Allow the blood to clot at 37°C for a specific time (e.g., 1 hour). During clotting, platelets are activated and produce TXB2 via the COX-1 pathway.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit. This reflects COX-1 activity.
For COX-2 Activity:
-
Aliquot heparinized whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Add LPS to the blood samples to induce the expression of COX-2 in monocytes.
-
Incubate the blood at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 expression and subsequent PGE2 production.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit. This reflects COX-2 activity.
Data Analysis: For both COX-1 and COX-2 assays, calculate the percentage of inhibition of TXB2 or PGE2 production at each drug concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the drug concentration. The selectivity index is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Conclusion
Celecoxib is a well-documented selective COX-2 inhibitor with a high selectivity index, which contributes to its gastrointestinal safety profile compared to non-selective NSAIDs. In contrast, there is a significant lack of publicly available quantitative data on the COX-1 and COX-2 inhibitory potency of this compound. While it belongs to the pyrazolone class of NSAIDs, which includes compounds with varying degrees of COX-2 selectivity, its specific profile cannot be determined without direct experimental evidence.
For researchers and drug development professionals, this guide highlights the importance of robust, quantitative pharmacological data in the comparative assessment of NSAIDs. Future studies are warranted to determine the specific COX-1/COX-2 IC50 values for this compound to enable a direct and meaningful comparison with other NSAIDs like Celecoxib.
References
Head-to-head comparison of Nifenazone and other pyrazolone NSAIDs
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of pyrazolone-based nonsteroidal anti-inflammatory drugs (NSAIDs), with a focus on Nifenazone.
Introduction
Pyrazolone derivatives represent a distinct class of nonsteroidal anti-inflammatory drugs (NSAIDs) that have been in clinical use for their analgesic, anti-inflammatory, and antipyretic properties. This guide provides a head-to-head comparison of this compound with other prominent pyrazolone NSAIDs, namely Dipyrone (Metamizole) and Propyphenazone. The comparison is based on available experimental data on their mechanism of action, efficacy in preclinical models, pharmacokinetic profiles, and gastrointestinal safety. It is important to note that while data for Dipyrone and Propyphenazone are more readily available, specific quantitative data for this compound is limited in publicly accessible literature, presenting a challenge for direct comparison.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for pyrazolone NSAIDs, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.
Figure 1: Simplified COX signaling pathway and inhibition by pyrazolone NSAIDs.
COX Inhibition Profile
The ratio of COX-1 to COX-2 inhibition is a critical determinant of an NSAID's efficacy and safety profile. Selective COX-2 inhibition is associated with reduced gastrointestinal side effects.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Dipyrone (active metabolite, MAA) | 2.55 | 4.65 | ~0.55 | [1] |
| Propyphenazone derivative (ANT-MP) | >160 | 0.97 | >165 | [2] |
Preclinical Efficacy: Analgesic and Anti-inflammatory Activity
The analgesic and anti-inflammatory effects of NSAIDs are commonly evaluated in preclinical animal models. The acetic acid-induced writhing test is a model for visceral pain, while the carrageenan-induced paw edema model is used to assess anti-inflammatory activity.
Analgesic Activity (Acetic Acid-Induced Writhing Test)
This test measures the ability of a drug to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Figure 2: Experimental workflow for the acetic acid-induced writhing test.
| Drug | Dose | % Inhibition of Writhing | Reference |
| This compound | Data not available | Data not available | |
| Dipyrone | Data not available | Data not available in direct comparative studies | |
| Propyphenazone derivative (ANT-MP) | Equivalent to parent drugs | 100% | [2] |
Note: While a derivative of Propyphenazone showed high efficacy in this model, quantitative data for this compound and Dipyrone in directly comparable studies are not available.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Test)
This model assesses the ability of a drug to reduce the swelling (edema) in a rodent's paw after an injection of carrageenan, an inflammatory agent.
Figure 3: Experimental workflow for the carrageenan-induced paw edema test.
| Drug | Dose | % Inhibition of Edema | Reference |
| This compound | Data not available | Data not available | |
| Dipyrone | Data not available | Data not available in direct comparative studies | |
| Propyphenazone derivative (ANT-MP) | Equivalent to parent drugs | Peak activity at 2 hours |
Note: Similar to the analgesic data, specific quantitative results for this compound in this standard anti-inflammatory model are not available in the public domain for a direct comparison.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion, is crucial for determining its dosing regimen and potential for drug interactions.
| Parameter | This compound | Dipyrone (active metabolite, MAA) | Propyphenazone |
| Bioavailability (Oral) | Data not available | 85% | Data not available |
| Half-life (t½) | Data not available | 2.6 - 3.5 hours | ~2-3 hours |
| Protein Binding | Data not available | < 60% | ~15% |
Note: The pharmacokinetic parameters for this compound are not well-documented in the available literature, which is a major limitation for a comprehensive comparison. Dipyrone's active metabolite has a relatively short half-life and low protein binding. Propyphenazone also exhibits a short half-life and low protein binding.
Gastrointestinal Safety
A significant concern with NSAID therapy is the risk of gastrointestinal (GI) adverse effects, which are primarily attributed to the inhibition of COX-1 in the gastric mucosa.
| Drug | Gastrointestinal Safety Profile |
| This compound | Data from direct comparative studies on GI safety are not available. |
| Dipyrone | Generally considered to have a more favorable GI safety profile compared to traditional NSAIDs, which may be due to its non-acidic nature. |
| Propyphenazone | Often formulated in combination with other analgesics. Its individual GI safety profile is not as extensively studied as other NSAIDs. |
Note: The lack of specific data on the gastrointestinal safety of this compound in comparison to other pyrazolones is a critical information gap.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound in relation to other pyrazolone NSAIDs. While the general mechanism of action through COX inhibition is understood, a significant lack of publicly available, quantitative, head-to-head comparative data for this compound is a major limitation. The available data suggests that Dipyrone is a relatively non-selective COX inhibitor, while certain derivatives of Propyphenazone can be highly COX-2 selective.
For researchers and drug development professionals, this guide underscores the need for further experimental studies to fully characterize the pharmacological profile of this compound. Direct comparative studies evaluating its COX inhibition profile, analgesic and anti-inflammatory efficacy, pharmacokinetics, and gastrointestinal safety are essential to accurately position it within the therapeutic landscape of pyrazolone NSAIDs.
Experimental Protocols
In Vitro COX Inhibition Assay (General Protocol)
-
Enzyme Preparation : Utilize purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Incubation : Pre-incubate the enzyme with various concentrations of the test compound (e.g., this compound, Dipyrone metabolite) in a suitable buffer.
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement : Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis : Calculate the 50% inhibitory concentration (IC50) for each compound against both COX-1 and COX-2. The selectivity ratio is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2.
Acetic Acid-Induced Writhing Test (General Protocol)
-
Animals : Use male Swiss albino mice (20-25 g).
-
Grouping : Divide the animals into groups (n=6-10 per group): control (vehicle), positive control (e.g., Aspirin), and test groups (different doses of the pyrazolone NSAID).
-
Drug Administration : Administer the test compounds and vehicle orally or intraperitoneally.
-
Induction of Writhing : After a set period (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Observation : Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).
-
Data Analysis : Calculate the percentage of inhibition of writhing for each group compared to the control group.
Carrageenan-Induced Paw Edema Test (General Protocol)
-
Animals : Use Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping : Divide the animals into groups (n=6-10 per group): control (vehicle), positive control (e.g., Indomethacin), and test groups (different doses of the pyrazolone NSAID).
-
Baseline Measurement : Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration : Administer the test compounds and vehicle orally or intraperitoneally.
-
Induction of Edema : After a set period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement : Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis : Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
References
Validating Nifenazone's Mechanism of Action: A Comparative Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Presumed Mechanism of Action: Inhibition of Cyclooxygenase
Nifenazone is understood to exert its analgesic, antipyretic, and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2] The two primary isoforms, COX-1 and COX-2, have distinct physiological and pathological roles.
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2 is typically induced at sites of inflammation by various stimuli and is the primary source of prostaglandins that mediate inflammatory responses.[2]
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[2] this compound, being a pyrazolone derivative, may also exhibit complex interactions with other COX isoforms, such as COX-3, which is thought to be involved in central pain and fever pathways.
Insights from Cyclooxygenase Knockout Models
To understand the functional consequences of inhibiting COX enzymes, researchers have extensively utilized knockout (KO) mouse models where the genes for COX-1 (Ptgs1) or COX-2 (Ptgs2) have been deleted. The phenotypes of these mice provide a genetic validation of the roles of each isoenzyme and serve as a powerful tool to infer the on-target effects of NSAIDs like this compound.
| Feature | COX-1 Knockout (Ptgs1-/-) Mice | COX-2 Knockout (Ptgs2-/-) Mice | Wild-Type Mice |
| Inflammatory Response | Reduced early-phase inflammatory response. | Significantly reduced late-phase inflammatory response, pain, and fever. | Normal inflammatory response. |
| Gastric Mucosa | Prone to gastric ulceration, especially with age or stress. | Generally normal gastric mucosa. | Intact gastric mucosa. |
| Renal Function | Mild renal abnormalities under certain conditions. | Severe renal dysplasia, often leading to early mortality. | Normal renal function. |
| Female Reproduction | Impaired parturition. | Severe defects in ovulation, fertilization, and implantation. | Normal reproductive function. |
| Cardiovascular System | Altered platelet aggregation. | Increased risk of thrombosis. | Normal cardiovascular function. |
This table summarizes general findings from multiple studies on COX knockout mice and is intended for comparative purposes.
The data from these knockout models strongly support the theory that inhibition of COX-2 is the primary mechanism for the anti-inflammatory and analgesic effects of NSAIDs. Conversely, the gastric side effects are a direct consequence of COX-1 inhibition.
Comparative Analysis of this compound and Alternative NSAIDs
The clinical profile of an NSAID is largely determined by its relative selectivity for COX-1 versus COX-2. While a specific IC50 ratio for this compound is not available, this section compares several common NSAIDs for which this data has been established. A lower COX-1/COX-2 IC50 ratio indicates a higher selectivity for COX-2.
| Drug | Chemical Class | COX-1/COX-2 IC50 Ratio | Predominant Selectivity | Common Clinical Applications |
| This compound | Pyrazolone | Not Available | Presumed Non-selective or slightly COX-2 selective | Rheumatic conditions, analgesia |
| Ibuprofen | Propionic Acid | ~15 | Non-selective | Mild to moderate pain, fever, inflammation |
| Naproxen | Propionic Acid | ~0.6 | Non-selective | Pain, inflammation, arthritis |
| Diclofenac | Acetic Acid | ~0.7 | Slightly COX-2 selective | Pain and inflammation, particularly in arthritis |
| Celecoxib | Sulfonamide | ~0.03 | Highly COX-2 selective | Arthritis, acute pain, menstrual pain |
IC50 ratios can vary depending on the assay system used. The values presented are for comparative purposes.
Experimental Protocols for Evaluating NSAID Activity
The following are standard in vivo protocols used to assess the anti-inflammatory and analgesic properties of NSAIDs, which would be applicable for further characterization of this compound.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The early phase is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins. NSAIDs are effective at reducing the late-phase edema.
Methodology:
-
Animal Acclimation: Male Wistar rats or Swiss albino mice are acclimated for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: The test compound (e.g., this compound) or a reference NSAID is administered orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice
This is a common model for assessing peripheral analgesic activity.
Principle: Intraperitoneal injection of a dilute acetic acid solution causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing response. This response is mediated by the release of prostaglandins and other inflammatory mediators. Analgesics inhibit the number of writhes.
Methodology:
-
Animal Acclimation: Swiss albino mice are acclimated for at least one week.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: The test compound or a reference analgesic is administered (e.g., orally) 30-60 minutes before the acetic acid injection. The control group receives the vehicle.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted over a 20-minute period.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the control group.
Visualizing the Pathways and Workflows
Prostaglandin Synthesis Pathway
The following diagram illustrates the conversion of arachidonic acid to prostaglandins and the points of inhibition by NSAIDs.
Caption: Inhibition of COX-1 and COX-2 by this compound blocks prostaglandin synthesis.
Experimental Workflow for NSAID Evaluation
This diagram outlines the general workflow for assessing the anti-inflammatory and analgesic efficacy of a compound like this compound using in vivo models.
Caption: In vivo workflow for evaluating the efficacy of this compound.
Conclusion
While direct genetic validation of this compound's mechanism of action using knockout models is lacking, the extensive body of research on COX-1 and COX-2 knockout mice provides a robust framework for understanding its therapeutic effects and potential side effects. The presumed mechanism of this compound is the inhibition of both COX-1 and COX-2, leading to a reduction in prostaglandin synthesis. Further studies to determine the precise COX-1/COX-2 selectivity of this compound would be invaluable for refining its clinical application and predicting its safety profile relative to other NSAIDs. The experimental protocols outlined in this guide provide a clear path for such future investigations.
References
A Comparative Guide to Nifenazone Quantification: Cross-Validation of HPLC-UV and LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, from early-stage pharmacokinetic studies to routine quality control. Nifenazone, a non-steroidal anti-inflammatory drug (NSAID), is no exception. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides a comprehensive cross-validation comparison of these two methods for the quantification of this compound in a biological matrix, such as human plasma.
The objective of a cross-validation of analytical methods is to ensure that data from different analytical techniques are reliable and comparable.[1] This is critical when methods are transferred between laboratories or when different techniques are used within the same study.[1] This guide adheres to the principles outlined in major regulatory guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4]
Experimental Protocols
A rigorous cross-validation study involves a full validation of both analytical methods followed by a comparative analysis of the same set of samples. The following protocols are based on established best practices for bioanalytical method validation.
Sample Preparation (Human Plasma)
A generic sample preparation method suitable for both HPLC-UV and LC-MS/MS analysis of this compound would typically involve protein precipitation, a common technique for extracting small molecules from biological matrices.
-
Spiking: Blank human plasma is spiked with known concentrations of this compound reference standard to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Addition: An appropriate internal standard (IS) is added to all samples, calibrators, and QCs. For LC-MS/MS, a stable isotope-labeled version of this compound is ideal. For HPLC-UV, a compound with similar chemical properties and chromatographic behavior would be selected.
-
Protein Precipitation: Three volumes of a cold organic solvent, such as acetonitrile, are added to one volume of the plasma sample.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Extraction: The supernatant is carefully transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in the mobile phase used for the respective chromatographic analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique that relies on the principle that this compound absorbs light in the ultraviolet spectrum. The amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law.
-
Chromatographic System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis Detector.
-
Detection Wavelength: Set to the maximum absorbance wavelength of this compound.
-
Column Temperature: Ambient or controlled at 25°C.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. This technique is particularly advantageous for analyzing complex biological matrices.
-
Chromatographic System: Shimadzu Nexera or equivalent UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX 4000 QTRAP or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The transitions from the precursor ion (the molecular weight of this compound) to one or more product ions are monitored for quantification and confirmation.
-
Column Temperature: 40°C.
Data Presentation: Performance Comparison
The following tables summarize the expected quantitative performance data from the validation of each method, based on typical results for small molecule analysis. The acceptance criteria are derived from FDA and EMA guidelines.
Table 1: Calibration Curve and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Calibration Model | Linear, weighted (1/x²) | Linear, weighted (1/x²) | Consistent model with r² ≥ 0.99 |
| Linearity Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL | At least 3 orders of magnitude |
| LLOQ | 50 ng/mL | 0.5 ng/mL | Signal-to-noise > 5; Precision < 20%; Accuracy ±20% |
| LOD | 15 ng/mL | 0.15 ng/mL | Signal-to-noise > 3 |
Table 2: Accuracy and Precision
Accuracy is reported as the percent deviation of the mean calculated concentration from the nominal concentration (% Bias). Precision is expressed as the coefficient of variation (% CV).
| QC Level | HPLC-UV (% Bias / % CV) | LC-MS/MS (% Bias / % CV) | Acceptance Criteria |
| Low QC (3x LLOQ) | ± 6.8% / 8.2% | ± 4.5% / 5.1% | Precision ≤ 15% CV; Accuracy ±15% of nominal |
| Medium QC | ± 5.1% / 6.5% | ± 3.2% / 3.8% | Precision ≤ 15% CV; Accuracy ±15% of nominal |
| High QC | ± 4.9% / 5.8% | ± 2.8% / 3.1% | Precision ≤ 15% CV; Accuracy ±15% of nominal |
Table 3: Selectivity and Matrix Effect
| Parameter | HPLC-UV | LC-MS/MS | Comments |
| Selectivity | Susceptible to interference from co-eluting compounds with similar UV absorbance. | Highly selective due to monitoring of specific MRM transitions. | LC-MS/MS significantly reduces the risk of interferences. |
| Matrix Effect | Generally low, but can be affected by matrix components that absorb at the same wavelength. | Can be significant due to ion suppression or enhancement from matrix components. | An appropriate internal standard is crucial for LC-MS/MS to compensate for matrix effects. |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the cross-validation process and the fundamental principles of each detection method.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Conclusion
This guide outlines a framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound.
-
HPLC-UV is a cost-effective, robust, and reliable method suitable for routine analysis, especially for samples with higher concentrations of this compound and in less complex matrices. Its primary limitation is lower sensitivity and potential for interference.
-
LC-MS/MS provides significantly higher sensitivity and selectivity, making it the gold standard for bioanalysis in complex matrices like plasma, especially when low concentrations need to be measured. While more expensive and complex, its performance is superior for demanding applications such as pharmacokinetic studies.
The choice between these two powerful techniques will ultimately depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, available resources, and the regulatory context. A thorough cross-validation, as described, ensures that regardless of the method chosen, the resulting data is accurate, reliable, and fit for its intended purpose.
References
Nifenazone vs. Traditional NSAIDs: A Comparative Analysis of Gastrointestinal Side Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the gastrointestinal (GI) side effects associated with nifenazone and traditional non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available clinical data on this compound, a direct quantitative comparison of GI side effects is not feasible at this time. However, by examining its mechanism of action alongside the extensive data available for traditional NSAIDs, we can infer its potential GI risk profile and highlight the established effects of widely used alternatives.
This compound is a pyrazolone derivative classified as an NSAID and an analgesic used for rheumatic conditions.[1][2][3] Like traditional NSAIDs, its therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[1] Prostaglandins are key mediators of inflammation and pain, but they also play a vital protective role in the gastrointestinal tract.[4] The inhibition of the COX-1 isoform, in particular, is linked to the common GI adverse events associated with NSAID use, as it reduces the production of gastroprotective prostaglandins.
Mechanism of NSAID-Induced Gastrointestinal Injury
Traditional NSAIDs, such as ibuprofen, diclofenac, and naproxen, are non-selective inhibitors of both COX-1 and COX-2 enzymes. While COX-2 inhibition is primarily responsible for the anti-inflammatory and analgesic effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme disrupts crucial homeostatic functions in the gastric mucosa. This disruption leads to reduced mucus and bicarbonate secretion, diminished mucosal blood flow, and an increased susceptibility to acid-induced damage, which can result in a spectrum of GI injuries from mild dyspepsia to severe complications like peptic ulcers, bleeding, and perforation.
Comparative Overview of this compound and Traditional NSAIDs
The table below summarizes the available information for this compound in comparison to well-characterized traditional NSAIDs. The GI risk profile for different NSAIDs varies, with some studies suggesting ibuprofen has a lower risk of serious complications compared to naproxen or diclofenac.
| Feature | This compound | Ibuprofen | Diclofenac | Naproxen |
| Drug Class | Pyrazolone NSAID | Propionic Acid Derivative NSAID | Acetic Acid Derivative NSAID | Propionic Acid Derivative NSAID |
| Mechanism of Action | Cyclooxygenase (COX) Inhibitor | Non-selective COX-1/COX-2 Inhibitor | Non-selective COX-1/COX-2 Inhibitor | Non-selective COX-1/COX-2 Inhibitor |
| Common GI Side Effects | Data not available in comparative clinical trials | Dyspepsia, heartburn, nausea, gastric pain | Dyspepsia, abdominal pain, nausea | Dyspepsia, heartburn, abdominal pain |
| Risk of Peptic Ulcer | Data not available | Lower risk among traditional NSAIDs | Intermediate to high risk | Higher risk than ibuprofen |
| Risk of GI Bleeding | Data not available | Lower risk at OTC doses | Intermediate to high risk | Higher risk than ibuprofen |
| Clinical Trial Phase | Maximum Phase II (across all indications) | Marketed | Marketed | Marketed |
Experimental Protocols for Assessing NSAID-Induced Gastropathy
Preclinical evaluation of NSAID-induced GI toxicity is crucial in drug development. A standard approach involves in vivo studies using rodent models.
Objective: To evaluate the ulcerogenic potential of a test compound (e.g., this compound) compared to a traditional NSAID (e.g., Indomethacin) and a vehicle control in a rat model.
Methodology:
-
Animal Model: Male Wistar rats (180-220g) are typically used. Animals are fasted for 18-24 hours before the experiment but allowed free access to water.
-
Dosing:
-
Group 1 (Control): Administered the vehicle (e.g., 0.5% carboxymethylcellulose solution) orally.
-
Group 2 (Positive Control): Administered a known ulcerogenic NSAID, such as indomethacin (e.g., 30 mg/kg), orally or subcutaneously to induce gastric injury.
-
Group 3 (Test Compound): Administered the test compound (this compound) at various doses.
-
-
Observation Period: Animals are monitored for a set period, typically 4-6 hours after dosing.
-
Gastric Lesion Assessment:
-
Animals are euthanized, and their stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
The gastric mucosa is examined for lesions, erosions, and ulcers using a dissecting microscope.
-
The severity of gastric damage can be quantified using a scoring system (e.g., 0 = no lesion, 1 = hyperemia, 2 = one or two slight lesions, etc.) or by measuring the total area of the lesions (ulcer index).
-
-
Histopathological Analysis: Gastric tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for mucosal and submucosal damage, inflammation, and necrosis at a microscopic level.
-
Biochemical Analysis: Stomach tissue can be homogenized to measure levels of prostaglandins (PGE2) to confirm the inhibitory effect of the drug on COX activity.
References
An In Vivo Comparative Guide: Nifenazone and Indomethacin in Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo analgesic properties of Nifenazone and Indomethacin. Due to a significant lack of publicly available preclinical data for this compound, this document focuses on the well-documented in vivo efficacy of Indomethacin and offers a theoretical comparison based on the presumed mechanism of action for this compound.
Executive Summary
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) with well-characterized analgesic effects in various animal models of pain.[1][2][3] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.[1] In contrast, while this compound is clinically used as an analgesic for rheumatic conditions, there is a notable absence of published in vivo preclinical studies detailing its efficacy and mechanism of action in established pain models. It is presumed to act as a COX inhibitor, similar to other NSAIDs.
This guide presents a comprehensive summary of Indomethacin's in vivo performance, including quantitative data and detailed experimental protocols. A theoretical comparison with this compound is provided based on their shared presumed mechanism of action.
Indomethacin: In Vivo Analgesic Performance
Indomethacin has been extensively evaluated in a variety of in vivo pain models, consistently demonstrating significant analgesic and anti-inflammatory effects.
Quantitative Data Summary
| Pain Model | Species | Indomethacin Dose | Route of Administration | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | 1 mg/kg | Intraperitoneal (i.p.) | Equal inhibition of edema compared to indomethacin-loaded nanocapsules. | |
| Complete Freund's Adjuvant (CFA)-Induced Arthritis | Rat | 1 mg/kg (twice daily for 8 days) | Intraperitoneal (i.p.) | 14 ± 3% inhibition of long-term edema. | |
| Acetic Acid-Induced Writhing | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | 51.23% inhibition of writhing. | |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | 2 mg/kg | Intraperitoneal (i.p.) | Significantly decreased mechanical allodynia on days 1, 2, and 4 post-injury. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key in vivo pain models where Indomethacin has been evaluated.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation and the efficacy of anti-inflammatory drugs.
-
Animals: Male Wistar rats (180-220g) are used.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.
-
Drug Administration: Indomethacin (or vehicle control) is administered intraperitoneally 30 minutes before or 60 minutes after the carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of paw edema is calculated, and the inhibition of edema by the drug is determined by comparing it with the vehicle-treated group.
Acetic Acid-Induced Writhing Test in Mice
This visceral pain model is used to screen for peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-25g) are used.
-
Drug Administration: Indomethacin (or vehicle control) is administered intraperitoneally 30 minutes before the induction of writhing.
-
Induction of Writhing: 0.1 mL/10g of a 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes (a specific stretching posture) is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the drug-treated group to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Indomethacin
Indomethacin exerts its analgesic and anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate pain, inflammation, and fever.
Caption: Mechanism of action of Indomethacin.
Experimental Workflow for Carrageenan-Induced Paw Edema
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effect of a compound using the carrageenan-induced paw edema model.
References
Scientific Inquiry into Synergistic Anti-Inflammatory Effects of Nifenazone Remains Largely Unexplored
Nifenazone, a pyrazolone derivative, is classified as a non-steroidal anti-inflammatory drug (NSAID).[1] Like other drugs in its class, it exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1][2] Prostaglandins are crucial mediators of inflammation, pain, and fever. The pyrazolone class of drugs has a long history in medicine, with agents like antipyrine being among the earliest synthetic analgesics.[1][3]
The rationale for combining anti-inflammatory drugs often stems from the desire to achieve a greater therapeutic effect with lower doses of individual agents, thereby potentially reducing the risk of adverse effects. Synergism can occur through various mechanisms, such as targeting different inflammatory pathways, enhancing bioavailability, or favorably altering the pharmacokinetic profiles of the combined drugs.
However, the current body of scientific literature does not contain specific experimental studies designed to evaluate or quantify the synergistic anti-inflammatory effects of this compound in combination with other NSAIDs (such as ibuprofen or diclofenac), corticosteroids (like prednisolone), or other classes of anti-inflammatory drugs. While general drug interaction databases note the potential for increased risk of adverse effects, such as gastrointestinal bleeding when this compound is combined with other NSAIDs, these are typically based on the known class effects of NSAIDs rather than specific synergy studies.
The Anti-Inflammatory Action of Pyrazolones: A General Overview
Pyrazolone derivatives, as a class, are known to be effective anti-inflammatory agents. Their primary mechanism of action is the inhibition of COX-1 and COX-2 enzymes. The inflammatory cascade is a complex process involving multiple pathways. A simplified overview of the COX pathway is presented below.
Potential for Future Research
The absence of specific data on this compound's synergistic effects highlights a potential area for future research. A hypothetical experimental workflow to investigate such effects could involve the following steps:
Conclusion
For researchers, scientists, and drug development professionals, the key takeaway is that the synergistic potential of this compound in combination with other anti-inflammatory agents is an uninvestigated field. While the broader principles of combination therapy for inflammatory diseases are well-established, specific data for this compound is lacking. Future pre-clinical and clinical studies would be necessary to elucidate any potential synergistic interactions, establish optimal dosing, and evaluate the safety profile of such combinations. Without such data, any clinical use of this compound in combination with other anti-inflammatory drugs should be approached with caution and be based on the established pharmacological profiles of the individual agents.
References
Benchmarking Nifenazone's Potency: A Comparative Guide to Novel COX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Evolving Landscape of COX Inhibition
The therapeutic action of NSAIDs is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as gastrointestinal mucosal protection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and inflammatory prostaglandin production.[1]
Traditional NSAIDs, including Nifenazone, generally exhibit non-selective inhibition of both COX-1 and COX-2. This lack of selectivity is associated with common side effects such as gastrointestinal irritation and bleeding. The quest for safer anti-inflammatory agents has driven the development of COX-2 selective inhibitors ("coxibs") and other novel inhibitors with improved potency and selectivity profiles, aiming to retain therapeutic efficacy while minimizing adverse effects.[2]
Comparative Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC50) values and selectivity indices for a selection of novel COX inhibitors against COX-1 and COX-2. Lower IC50 values indicate greater potency, while a higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) signifies greater selectivity for the COX-2 isoform.
| Compound Class | Representative Compound(s) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Diarylpyrazoles | Celecoxib (Reference) | 15 | 0.04 | 375 |
| Fluorinated Triarylpyrazoles | >10 | 0.049 - 0.057 | >175 - >253 | |
| Imidazo[1,2-a]pyridines | Compound 5j | Not specified | 0.05 | Not specified |
| Thiazolyl-hydrazine-methyl sulfonyls | Compound 34 | >100 | 0.140 | >714 |
| Benzoxazole-benzamides | Compound 66 | Not specified | 0.14 | Not specified |
| Pyrazolylbenzyltriazoles | PYZ16 | 5.58 | 0.52 | 10.73 |
Note: Data is compiled from various in vitro studies and assay conditions may differ.
Experimental Protocols
The determination of COX inhibitory potency is crucial for the characterization of new chemical entities. A commonly employed method is the in vitro whole blood assay, which provides a more physiologically relevant environment compared to isolated enzyme assays.
In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a human whole blood matrix.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in response to blood clotting.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation in heparinized blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free donors.
-
Test compounds (e.g., this compound, novel inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Anticoagulant (e.g., heparin).
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2.
-
Standard laboratory equipment (incubator, centrifuge, microplate reader).
Procedure:
For COX-1 Inhibition:
-
Aliquots of fresh, non-anticoagulated whole blood are incubated with various concentrations of the test compound or vehicle control at 37°C for a specified period (e.g., 15-60 minutes) to allow for clotting to initiate.
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.
-
The serum is collected and analyzed for TXB2 concentration using a specific EIA kit.
For COX-2 Inhibition:
-
Aliquots of heparinized whole blood are pre-incubated with the test compound or vehicle control at 37°C.
-
LPS is added to induce COX-2 expression and activity, and the incubation is continued for a longer period (e.g., 24 hours).
-
The reaction is stopped by centrifugation to separate the plasma.
-
The plasma is collected and analyzed for PGE2 concentration using a specific EIA kit.
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow.
Caption: The COX signaling pathway, illustrating the points of inhibition by this compound and novel inhibitors.
Caption: A generalized workflow for determining COX inhibitor potency using a whole blood assay.
References
Safety Operating Guide
Proper Disposal Procedures for Nifenazone: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of Nifenazone
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step process to determine the appropriate disposal procedures for this compound, a pyrazole-based anti-inflammatory drug. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazardous Waste Determination for this compound
Before disposal, a hazardous waste determination must be performed for this compound. Under the Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste is considered hazardous if it is a "listed" waste or if it exhibits one or more of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.
1. Is this compound a Listed Hazardous Waste?
As of the latest review, this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes. Therefore, it is not considered a "listed" hazardous waste.
2. Does this compound Exhibit Hazardous Waste Characteristics?
A comprehensive assessment of this compound's physicochemical properties is necessary to determine if it exhibits any of the four hazardous waste characteristics. The following table summarizes the required data for this determination.
| Hazardous Characteristic | RCRA Threshold | This compound Data | Hazardous? |
| Ignitability (D001) | Liquid with a flash point < 60°C (140°F) | Flash point data for this compound is not readily available in public sources. | Undetermined |
| Corrosivity (D002) | Aqueous solution with a pH ≤ 2 or ≥ 12.5 | pH data for this compound in an aqueous solution is not readily available. | Undetermined |
| Reactivity (D003) | Unstable, reacts violently with water, or generates toxic gases | No specific data indicates that this compound is unstable or reactive under normal conditions. | Likely Not |
| Toxicity (D004-D043) | Exceeds concentration limits for certain contaminants in a Toxicity Characteristic Leaching Procedure (TCLP) test | Specific TCLP data for this compound is not available. | Undetermined |
Recommendation: It is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. The SDS should contain information on its physicochemical properties, including flash point and pH, which are essential for a definitive hazardous waste determination. If this information is not available, it is recommended to either have the waste tested by a certified environmental laboratory or to manage it as a hazardous waste as a precautionary measure.
Disposal Procedures
The appropriate disposal procedure for this compound depends on the outcome of the hazardous waste determination.
Scenario 1: this compound is Determined to be Non-Hazardous Waste
If, based on reliable data from the SDS or laboratory testing, this compound is determined not to be a RCRA hazardous waste, the following disposal procedures should be followed:
-
Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) department and local authorities (e.g., publicly owned treatment works) for any specific regulations regarding the disposal of non-hazardous pharmaceutical waste.
-
Incineration: The preferred method for the disposal of non-hazardous pharmaceutical waste is incineration at a permitted facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfill (if permitted): If incineration is not available, disposal in a permitted solid waste landfill may be an option. However, this should only be done in accordance with institutional and local regulations.
-
Do Not Sewer: Do not dispose of this compound down the drain. The environmental fate of this compound is not well-documented, and its introduction into aquatic ecosystems should be avoided.
Scenario 2: this compound is Determined to be (or is Managed as) Hazardous Waste
If this compound is determined to be a hazardous waste (or if you are managing it as such due to a lack of data), the following stringent procedures must be followed:
-
Containerization and Labeling:
-
Collect this compound waste in a designated, leak-proof, and sealed container that is compatible with the chemical.
-
Label the container clearly with the words "Hazardous Waste," the name "this compound," and the specific hazardous characteristic(s) (e.g., "Ignitable").
-
-
Accumulation: Store the hazardous waste container in a designated satellite accumulation area or a central accumulation area, in accordance with your facility's hazardous waste management plan and RCRA regulations.
-
Licensed Disposal Vendor: Arrange for the pickup and disposal of the hazardous waste by a licensed hazardous waste disposal vendor. This vendor will ensure that the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Record Keeping: Maintain accurate records of the hazardous waste generated, including the amount, date of generation, and disposal manifests, as required by EPA and state regulations.
Experimental Protocols
The key experimental protocol for determining the toxicity characteristic of a waste is the Toxicity Characteristic Leaching Procedure (TCLP), EPA Method 1311 . This procedure simulates the leaching of a waste in a landfill and is used to determine if the leachate contains any of the 40 regulated contaminants at concentrations that would classify the waste as hazardous. While a full, detailed protocol is extensive, the general steps are as follows:
-
Sample Preparation: A representative sample of the waste is prepared, which may involve reducing the particle size.
-
Extraction: The sample is extracted with an acidic fluid for 18 hours in a specialized extraction vessel.
-
Filtration: The resulting leachate is filtered to separate the liquid extract from the solid waste.
-
Analysis: The liquid extract is then chemically analyzed for the presence and concentration of the regulated contaminants.
For a complete and detailed methodology, refer to the official EPA SW-846 Test Method 1311.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Personal protective equipment for handling Nifenazone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Nifenazone, a pyrazolone derivative. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
Hazard Summary and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles | Mandatory for all handling procedures. |
| Face Shield | To be worn over goggles when there is a significant risk of splashing. | |
| Hand Protection | Double Gloving | An inner layer of nitrile gloves with an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton) is required. |
| Body Protection | Flame-Resistant Laboratory Coat | Required for all procedures involving this compound. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat for added protection during large-scale operations or when there is a high risk of splashing. | |
| Respiratory Protection | Mask | Advised to be worn during handling.[1] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.
Handling and Experimental Procedures
All handling of this compound, including weighing and transferring, should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
Experimental Workflow for Handling this compound
Caption: A procedural flowchart for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Segregation: All solid waste, such as contaminated gloves, weighing papers, and pipette tips, should be collected in a dedicated and clearly labeled hazardous waste container.[2][3] Liquid waste containing this compound should be collected in a separate, labeled, and sealed container for hazardous liquid waste.[2]
-
Labeling: All waste containers must be clearly marked with "Hazardous Waste" and the chemical name "this compound".
-
Institutional Procedures: Dispose of all this compound waste through your institution's environmental health and safety (EHS) office. Do not discharge this compound or its solutions into the sewer system.
By implementing these safety protocols and operational plans, you contribute to a safer research environment and ensure compliance with laboratory safety standards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
